molecular formula C24H20N2O7 B15563333 Cyp51-IN-17

Cyp51-IN-17

Numéro de catalogue: B15563333
Poids moléculaire: 448.4 g/mol
Clé InChI: WHTGVNRHTNZQCB-SDNWHVSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyp51-IN-17 is a useful research compound. Its molecular formula is C24H20N2O7 and its molecular weight is 448.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H20N2O7

Poids moléculaire

448.4 g/mol

Nom IUPAC

methyl (8E)-2-amino-6-(furan-2-carbonyl)-4-(furan-2-yl)-8-(furan-2-ylmethylidene)-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H20N2O7/c1-29-24(28)20-19(17-6-3-9-31-17)16-13-26(23(27)18-7-4-10-32-18)12-14(21(16)33-22(20)25)11-15-5-2-8-30-15/h2-11,19H,12-13,25H2,1H3/b14-11+

Clé InChI

WHTGVNRHTNZQCB-SDNWHVSQSA-N

Origine du produit

United States

Foundational & Exploratory

Introduction to CYP51: A Conserved and Essential Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Cyp51 Inhibitors

Disclaimer: No public information was found for a specific compound with the designation "Cyp51-IN-17". This name may be an internal research identifier. This guide therefore provides a comprehensive overview of the mechanism of action for CYP51 inhibitors in general, based on extensive, publicly available scientific literature. The principles and methodologies described are applicable to the characterization of any novel inhibitor of the CYP51 enzyme.

Cytochrome P450 family 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, which are essential components of cellular membranes.[1][2] This enzyme is found across various species, including fungi, plants, and animals.[1][2] CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476).[1] This reaction is a vital step in the production of ergosterol (B1671047) in fungi and cholesterol in mammals. Because ergosterol is critical for the integrity and function of fungal cell membranes, its inhibition leads to cell death, making CYP51 an attractive target for antifungal agents. The knockout of the CYP51 gene is lethal in yeast and embryonically lethal in mice, highlighting its essential nature.

Core Mechanism of Action: Disruption of Sterol Biosynthesis

The primary mechanism of action for the most common class of CYP51 inhibitors, the azoles (e.g., fluconazole, itraconazole), is the direct inhibition of the CYP51 enzyme's function. This inhibition disrupts the sterol biosynthesis pathway at a critical juncture.

Key Steps in the Mechanism of Action:

  • Binding to the Heme Cofactor: CYP51 is a hemoprotein, meaning it contains a heme group with a central iron atom in its active site. Azole inhibitors possess a nitrogen-containing ring that coordinates with this heme iron, effectively blocking the active site. This prevents the natural substrate from binding and being processed.

  • Inhibition of Demethylation: By blocking the active site, the inhibitor prevents the enzyme from performing its three-step catalytic reaction, which involves the conversion of the 14α-methyl group to a carboxyl alcohol, then to a carboxyaldehyde, and finally its removal as formic acid.

  • Depletion of Essential Sterols: The inhibition of CYP51 leads to a depletion of mature sterols, such as ergosterol in fungi.

  • Accumulation of Toxic Intermediates: Concurrently, the blockage of the pathway causes the accumulation of methylated sterol precursors. These abnormal sterols are incorporated into the cell membrane, disrupting its structure and function.

  • Compromised Membrane Integrity: The combination of ergosterol depletion and the accumulation of toxic intermediates compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability and ultimately, cell death.

Caption: Mechanism of action of CYP51 inhibitors leading to fungal cell death.

Quantitative Data for Representative CYP51 Inhibitors

The potency of CYP51 inhibitors is typically quantified by their 50% inhibitory concentration (IC50). The following table summarizes IC50 values for several common azole antifungals against CYP51 enzymes from Aspergillus fumigatus.

InhibitorTarget EnzymeIC50 (µM)Reference
FluconazoleA. fumigatus CYP51A17
FluconazoleA. fumigatus CYP51B0.50
VoriconazoleA. fumigatus CYP51A0.16 - 0.38
VoriconazoleA. fumigatus CYP51B0.16 - 0.38
ItraconazoleA. fumigatus CYP51A0.16 - 0.38
ItraconazoleA. fumigatus CYP51B0.16 - 0.38
PosaconazoleA. fumigatus CYP51A0.16 - 0.38
PosaconazoleA. fumigatus CYP51B0.16 - 0.38

Experimental Protocols for Characterizing CYP51 Inhibitors

In Vitro CYP51 Reconstitution Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of CYP51.

Methodology:

  • Protein Expression and Purification: Recombinant CYP51 and its redox partner, cytochrome P450 reductase (CPR), are expressed in a suitable system (e.g., E. coli) and purified.

  • Reconstitution of the Enzyme System: The purified CYP51 and CPR are combined in a reaction buffer containing a lipid environment, such as dilauryl phosphatidylcholine (DLPC), to mimic the cell membrane.

  • Assay Conditions: The reaction mixture includes the reconstituted enzymes, a substrate (e.g., lanosterol or eburicol), and varying concentrations of the inhibitor.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of NADPH and incubated at 37°C. After a set time, the reaction is stopped.

  • Analysis: The reaction products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of substrate that has been converted to product. The IC50 value is then calculated from the dose-response curve.

G Purified_CYP51 Purified CYP51 Reaction_Mix Reaction Mixture Purified_CYP51->Reaction_Mix Purified_CPR Purified CPR Purified_CPR->Reaction_Mix Lipids Lipids (DLPC) Lipids->Reaction_Mix Buffer Buffer Buffer->Reaction_Mix Add_Substrate Add Substrate Reaction_Mix->Add_Substrate Add_Inhibitor Add Inhibitor Add_Substrate->Add_Inhibitor Initiate_NADPH Initiate with NADPH Add_Inhibitor->Initiate_NADPH Incubate Incubate at 37°C Initiate_NADPH->Incubate Terminate Terminate Reaction Incubate->Terminate Extraction Sterol Extraction Terminate->Extraction GCMS_HPLC GC-MS / HPLC Extraction->GCMS_HPLC Calculate_IC50 Calculate IC50 GCMS_HPLC->Calculate_IC50

Caption: Experimental workflow for a CYP51 reconstitution assay.

X-ray Crystallography

Determining the crystal structure of CYP51 in complex with an inhibitor provides a high-resolution view of the binding mode.

Methodology:

  • Crystallization: The purified CYP51 protein is co-crystallized with the inhibitor.

  • X-ray Diffraction: The resulting crystals are exposed to an X-ray beam, and the diffraction pattern is collected.

  • Structure Determination: The diffraction data is used to solve the three-dimensional structure of the protein-inhibitor complex. This reveals the specific amino acid residues and the heme iron that interact with the inhibitor, providing crucial insights for structure-based drug design.

Signaling Pathway Context

While CYP51 inhibitors directly target a metabolic enzyme, their downstream effects can influence cellular signaling. The disruption of membrane integrity can trigger stress response pathways. It is important to note that "this compound" does not appear to be related to the Interleukin-17 (IL-17) signaling pathway, which is a distinct area of immunology research focused on inflammation and autoimmune diseases. The "IN" in the user's query likely stands for "inhibitor".

Conclusion

CYP51 inhibitors function by directly binding to the active site of the sterol 14α-demethylase enzyme, leading to a cascade of events that begins with the disruption of sterol biosynthesis and culminates in the loss of cell membrane integrity and cell death. The in vitro reconstitution assay is a fundamental tool for quantifying the potency of these inhibitors, while X-ray crystallography provides detailed structural information about their binding mechanism. These methodologies are essential for the discovery and development of new and more effective CYP51-targeted therapies.

References

The Discovery and Synthesis of CYP51 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes. In fungi, the end product of this pathway is ergosterol (B1671047), while in mammals, it is cholesterol. The indispensability of ergosterol for fungal cell viability and the differences between the fungal and human CYP51 enzymes have made it a prime target for the development of antifungal drugs. This technical guide provides an in-depth overview of the discovery and synthesis of CYP51 inhibitors, focusing on the widely successful class of azole antifungals. While a specific compound designated "Cyp51-IN-17" is not identifiable in public literature, this guide will serve as a comprehensive resource on the core principles and methodologies in this field of drug discovery.

Data Presentation: In Vitro Activity of Common Azole Antifungals

The following table summarizes the in vitro inhibitory activity of several well-established azole-based CYP51 inhibitors against Candida albicans CYP51 (CaCYP51) and their corresponding minimum inhibitory concentrations (MIC) against the whole organism. This data allows for a comparative assessment of their potency.

CompoundTargetIC50 (µM)MIC (µg/mL)
FluconazoleCaCYP510.31 - 1.30.25 - 4.0
Ketoconazole (B1673606)CaCYP51~0.0080.015 - 0.25
Itraconazole (B105839)CaCYP51~0.00760.015 - 0.125
VoriconazoleCaCYP51~0.010.015 - 0.125

Note: IC50 and MIC values can vary depending on the specific strain and experimental conditions.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a multi-step process that is initiated from acetyl-CoA. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal cell membrane integrity and function.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Farnesyl_PP Farnesyl-PP Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol FF_MAS 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->FF_MAS CYP51 (Target) Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Azoles Azole Antifungals (e.g., Fluconazole) Azoles->Lanosterol

Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.

Experimental Protocols

Synthesis of Azole-Based CYP51 Inhibitors

The synthesis of azole antifungals often involves multi-step reaction sequences. Below are generalized schemes for the synthesis of ketoconazole and itraconazole, representing common strategies in medicinal chemistry.

a) Generalized Synthesis of a Ketoconazole Analog

The synthesis of ketoconazole and its analogs typically involves the formation of a dioxolane ring, followed by the introduction of the imidazole (B134444) and piperazine (B1678402) moieties.[1][2]

  • Preparation of the Dioxolane Intermediate: A substituted phenacyl bromide is reacted with glycerol (B35011) in the presence of an acid catalyst to form the bromomethyl-dioxolane derivative.

  • Introduction of the Imidazole Moiety: The bromomethyl-dioxolane is then reacted with imidazole to displace the bromide and form the imidazole-dioxolane intermediate.

  • Activation of the Hydroxyl Group: The primary hydroxyl group on the dioxolane ring is converted to a better leaving group, typically a mesylate or tosylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.

  • Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution of the leaving group by a substituted N-phenylpiperazine to yield the ketoconazole analog.

b) Generalized Synthesis of an Itraconazole Analog

The synthesis of the more complex itraconazole structure is often achieved through a convergent approach, where two key intermediates are synthesized separately and then coupled.[3][4][5]

  • Synthesis of the Triazolone-Phenylpiperazine Intermediate: This fragment is typically built up starting from a substituted aniline, which is converted to a phenylpiperazine derivative and subsequently elaborated to include the triazolone ring.

  • Synthesis of the Dichlorophenyl-Dioxolane-Triazole Intermediate: This part of the molecule is synthesized in a manner similar to the ketoconazole intermediate, starting from a dichlorophenacyl halide and incorporating a triazole ring. The hydroxyl group on the dioxolane is then activated, for example, as a mesylate.

  • Final Condensation: The two key intermediates are coupled via a nucleophilic substitution reaction, typically under basic conditions, to form the final itraconazole analog.

CYP51 Reconstitution Assay

This in vitro assay is fundamental for determining the direct inhibitory activity of a compound against the CYP51 enzyme.

  • Expression and Purification: Recombinant CYP51 and its redox partner, NADPH-cytochrome P450 reductase (CPR), are expressed (e.g., in E. coli) and purified.

  • Reconstitution Mixture: A reaction mixture is prepared containing purified CYP51, CPR, a lipid environment (e.g., dilauroylphosphatidylcholine - DLPC) to mimic the endoplasmic reticulum membrane, a buffer system, and the CYP51 substrate (e.g., lanosterol).

  • Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH. After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, often by the addition of a strong base or an organic solvent.

  • Product Analysis: The sterol products are extracted and analyzed by methods such as HPLC or GC-MS to quantify the conversion of the substrate to the demethylated product.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (MIC Assay)

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of a compound that prevents the visible growth of a fungus.

  • Inoculum Preparation: A standardized suspension of the fungal strain to be tested (e.g., Candida albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no fungus) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed, often read visually or with a spectrophotometer.

Experimental and Logical Workflows

Drug Discovery Workflow for Novel CYP51 Inhibitors

The discovery of new CYP51 inhibitors follows a structured pipeline from initial screening to lead optimization.

Drug_Discovery_Workflow HTS High-Throughput Screening (Biochemical or Cellular Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow for developing novel CYP51 inhibitors.

Synthesis and Evaluation Logical Flow

This diagram illustrates the logical progression from the chemical synthesis of a candidate inhibitor to its biological evaluation.

Synthesis_Evaluation_Flow Synthesis Chemical Synthesis of Candidate Inhibitor Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochem_Assay Biochemical Assay (CYP51 Reconstitution Assay) Purification->Biochem_Assay Cell_Assay Cellular Assay (Antifungal MIC Assay) Purification->Cell_Assay Data_Analysis Data Analysis (IC50, MIC Determination) Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Logical flow from synthesis to initial biological evaluation.

References

Dual-Targeted Inhibition of Cyp51 and PD-L1 by Cyp51/PD-L1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyp51/PD-L1-IN-1 is a novel, quinazoline-based small molecule inhibitor engineered to simultaneously engage two distinct and therapeutically relevant biological targets: Lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1). This dual-targeting mechanism presents a promising therapeutic strategy, particularly in the context of fungal infections in immunocompromised individuals, by combining direct antifungal activity with the potentiation of the host immune response. This technical guide provides a comprehensive overview of the biological targets of Cyp51/PD-L1-IN-1, quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways and experimental workflows.

Biological Targets of Cyp51/PD-L1-IN-1

Cyp51/PD-L1-IN-1 is designed to concurrently inhibit two key proteins:

  • Lanosterol 14α-demethylase (CYP51): A crucial cytochrome P450 enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to fungal cell death, making it a well-established target for azole antifungal drugs.[1] In cancer, rapidly proliferating cells show an increased demand for cholesterol, and CYP51 inhibition can disrupt this process.[2]

  • Programmed Death-Ligand 1 (PD-L1): A transmembrane protein that acts as a key immune checkpoint.[1] Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and enabling cancer cells and some pathogens to evade immune surveillance.[1][3]

The dual inhibition is hypothesized to have a synergistic effect by directly targeting the pathogen's viability while simultaneously releasing the brakes on the host's immune system to combat the infection.[4]

Quantitative Inhibitory Activity

The in vitro potency of Cyp51/PD-L1-IN-1 and its analogs has been determined against both CYP51 and PD-L1. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTargetIC50 (µM)Reference
Cyp51/PD-L1-IN-1 (L11) CYP51 0.884 [1][5]
PD-L1 0.083 [1][5]
Cyp51/PD-L1-IN-2 (L20)CYP510.263[1]
PD-L10.017[1]
Cyp51/PD-L1-IN-3 (L21)CYP510.205[1][6]
PD-L10.039[1][6]
Cyp51/PD-L1-IN-4 (14a-2)CYP510.17[7]
PD-L10.021[7]

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of Cyp51/PD-L1-IN-1 against its targets are crucial for its evaluation.

CYP51 Enzymatic Activity Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of CYP51.[3]

Principle: The assay measures the conversion of the substrate, lanosterol, to its demethylated product by recombinant CYP51A1 enzyme in the presence of NADPH-cytochrome P450 reductase. The amount of product formed is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Recombinant human or fungal CYP51A1 enzyme[3]

  • Lanosterol (substrate)[3]

  • NADPH-cytochrome P450 reductase[3]

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[8]

  • Cyp51/PD-L1-IN-1[3]

  • LC-MS/MS system[3]

Procedure:

  • Prepare a serial dilution of Cyp51/PD-L1-IN-1 in the reaction buffer.

  • In a microcentrifuge tube, combine the recombinant CYP51A1, NADPH-cytochrome P450 reductase, and the diluted inhibitor.[3]

  • Pre-incubate the mixture for 15 minutes at 37°C.[3]

  • Initiate the reaction by adding lanosterol.[3]

  • Incubate for 30-60 minutes at 37°C.[3]

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).[3]

  • Analyze the formation of the demethylated product by LC-MS/MS.[3]

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

PD-L1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to disrupt the binding of PD-1 to PD-L1.[1]

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with HTRF donor and acceptor fluorophores. When PD-1 and PD-L1 interact, the fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that blocks this interaction will cause a decrease in the FRET signal.[9]

Materials:

  • Recombinant human PD-L1 protein[3]

  • Recombinant human PD-1 protein conjugated to an HTRF donor fluorophore[3]

  • Anti-tag antibody conjugated to an HTRF acceptor fluorophore that recognizes a tag on the PD-L1 protein[3]

  • Assay buffer[3]

  • Cyp51/PD-L1-IN-1[3]

  • 384-well microplate[3]

  • Microplate reader capable of HTRF detection[3]

Procedure:

  • Prepare a serial dilution of Cyp51/PD-L1-IN-1 in assay buffer.

  • In a 384-well microplate, add the diluted compound.[3]

  • Add recombinant human PD-L1 protein to each well.[3]

  • Add recombinant human PD-1 protein conjugated to the HTRF donor fluorophore.[3]

  • Add an anti-tag antibody conjugated to the HTRF acceptor fluorophore.[3]

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[3]

  • Measure the HTRF signal using a compatible microplate reader.[3]

  • Calculate the dissociation constant (KD) or IC50 value by fitting the data to a suitable binding model.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the inhibitor's mechanism and evaluation process.

G Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated lanosterol 14-demethylated lanosterol CYP51->14-demethylated lanosterol Catalysis Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Further steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Cyp51_IN_17 Cyp51/PD-L1-IN-1 Cyp51_IN_17->CYP51 Inhibits

Ergosterol biosynthesis pathway and the point of CYP51 inhibition.

G PD-1/PD-L1 Immune Checkpoint Blockade cluster_cells Cellular Interaction cluster_receptors Receptor Interaction Tumor_Fungal_Cell Tumor/Fungal Cell T_Cell T-Cell PD_L1 PD-L1 PD_1 PD-1 PD_L1->PD_1 Binds to T_Cell_Inhibition T-Cell Inhibition/ Exhaustion PD_1->T_Cell_Inhibition Leads to Immune Evasion Immune Evasion T_Cell_Inhibition->Immune Evasion Results in Cyp51_PDL1_IN_1 Cyp51/PD-L1-IN-1 Cyp51_PDL1_IN_1->PD_L1 Blocks Binding

PD-1/PD-L1 immune checkpoint pathway and its inhibition.

G Experimental Workflow for Dual-Target Inhibitor Evaluation Start Start Compound_Synthesis Compound Synthesis (Cyp51/PD-L1-IN-1) Start->Compound_Synthesis CYP51_Assay CYP51 Enzymatic Assay Compound_Synthesis->CYP51_Assay PDL1_Assay PD-L1 Binding Assay (HTRF) Compound_Synthesis->PDL1_Assay IC50_CYP51 Determine IC50 for CYP51 CYP51_Assay->IC50_CYP51 IC50_PDL1 Determine IC50 for PD-L1 PDL1_Assay->IC50_PDL1 Cell_Based_Assays Cell-Based Assays (Antifungal & T-cell activation) IC50_CYP51->Cell_Based_Assays IC50_PDL1->Cell_Based_Assays Data_Analysis Data Analysis and Lead Optimization Cell_Based_Assays->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow for evaluating dual-target inhibitors.

References

Cyp51-IN-17 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Extensive research has been conducted to identify a chemical entity designated "Cyp51-IN-17." Despite a thorough search of publicly available chemical databases, scientific literature, and patent repositories, no specific molecule with this identifier could be located. The designation "this compound" does not correspond to a known compound in the public domain at this time. It is possible that this name represents a novel, unpublished inhibitor, an internal corporate identifier, or a misnomer.

This guide will instead provide a comprehensive overview of the target enzyme, Cytochrome P450 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis and a major target for antifungal and antiparasitic drugs. We will discuss its mechanism of action, the chemical properties of known inhibitors, and the experimental protocols used to evaluate them. This information will serve as a foundational resource for researchers and drug development professionals interested in the discovery and development of novel CYP51 inhibitors.

Introduction to CYP51

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in fungi, plants, and animals.[1][2] In fungi, it catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the production of ergosterol (B1671047), an essential component of the fungal cell membrane.[3] In humans, the orthologous enzyme is involved in cholesterol biosynthesis.[4] The essential nature of CYP51 in many pathogenic fungi and protozoa has made it a prime target for the development of antimicrobial agents.[5][6]

The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. Azoles, a major class of antifungal drugs, function by binding to the heme iron atom in the active site of CYP51, thereby inhibiting its enzymatic activity.[5]

Chemical Properties of Known CYP51 Inhibitors

While the specific properties of "this compound" are unknown, we can summarize the general characteristics of known CYP51 inhibitors, particularly those of the azole class.

Table 1: General Physicochemical Properties of Azole-based CYP51 Inhibitors

PropertyTypical Range/CharacteristicSignificance
Molecular Weight 300 - 700 g/mol Influences solubility, permeability, and pharmacokinetics.
LogP 2.0 - 6.0A measure of lipophilicity, critical for membrane permeability and target engagement.
Topological Polar Surface Area (TPSA) 50 - 120 ŲAffects solubility and permeability.
Hydrogen Bond Donors 0 - 2Important for target binding and solubility.
Hydrogen Bond Acceptors 3 - 8Crucial for interactions within the CYP51 active site.
Aromatic Rings 2 - 4Often involved in π-π stacking and hydrophobic interactions with the target.
Heterocyclic Core Imidazole or TriazoleThe nitrogen atom in the azole ring coordinates with the heme iron of CYP51.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of CYP51 inhibitors is the disruption of the ergosterol biosynthesis pathway.

Caption: Inhibition of the ergosterol biosynthesis pathway by a CYP51 inhibitor.

This disruption leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function.

Experimental Protocols for Evaluating CYP51 Inhibitors

The evaluation of novel CYP51 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified CYP51 enzyme.

Enzyme_Inhibition_Workflow cluster_workflow CYP51 Inhibition Assay Workflow Start Start: Purified CYP51 + Substrate (Lanosterol) + NADPH-cytochrome P450 reductase Incubate Incubate with Test Compound Start->Incubate Reaction Enzymatic Reaction Incubate->Reaction Stop Stop Reaction Reaction->Stop Analyze Analyze Product Formation (e.g., by HPLC or LC-MS) Stop->Analyze Calculate Calculate IC50 Analyze->Calculate

References

Cyp51-IN-17: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp51-IN-17 is a potent inhibitor of Sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi and other eukaryotes.[1] As a member of the cytochrome P450 superfamily, CYP51 is a well-established target for antifungal drug development. This technical guide provides an in-depth overview of the available information on the solubility and stability of this compound, along with recommended experimental protocols to aid researchers in its effective use.

Chemical and Physical Properties

Data Presentation: Physicochemical Properties

PropertyDataSource
Molecular Formula C₂₃H₂₄N₄O₂Inferred from chemical structure
Molecular Weight 388.47 g/mol Inferred from chemical structure
Physical State Solid[2]
Solubility No quantitative data available. Likely soluble in organic solvents such as DMSO and ethanol.General knowledge for similar small molecule inhibitors[3][4]
Stability No specific stability data available. Stable under recommended storage conditions.General guidance from safety data sheets[2]

Solubility

Quantitative solubility data for this compound in common laboratory solvents such as water, ethanol, and DMSO is not specified in publicly available safety data sheets or product information. However, based on the common practices for handling similar small molecule inhibitors, it is anticipated that this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.

Experimental Protocol: Preparation of Stock Solutions

Given the lack of specific solubility data, it is recommended to determine the solubility empirically. The following protocol provides a general method for preparing stock solutions of this compound.

Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out a small, precise amount of this compound powder using an analytical balance.

  • Add a small volume of the desired solvent (e.g., DMSO) to the powder in a microcentrifuge tube to create a high-concentration stock (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly for several minutes to aid dissolution. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.

  • Visually inspect the solution for any undissolved particulate matter. If particulates are present, the solution is saturated.

  • If a clear solution is obtained, the concentration can be considered the stock concentration. For experimental use, this stock solution can be serially diluted in the appropriate assay buffer.

  • It is crucial to note that the final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%, and ideally <0.1%) to avoid off-target effects on the biological system.

Logical Relationship: Solvent Selection for In Vitro Assays

cluster_solubility Solubility Considerations Cyp51_IN_17 This compound Powder DMSO DMSO Cyp51_IN_17->DMSO High Solubility (Recommended) Ethanol Ethanol Cyp51_IN_17->Ethanol Moderate Solubility Aqueous_Buffer Aqueous Buffer Cyp51_IN_17->Aqueous_Buffer Low/Insoluble Stock_Solution Concentrated Stock Solution DMSO->Stock_Solution Ethanol->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilution in Assay Buffer Assay In Vitro Assay Working_Solution->Assay

Caption: Solvent selection workflow for this compound.

Stability

Specific stability data for this compound, including its shelf-life and degradation profile under various conditions (e.g., temperature, pH, light exposure), is not publicly available. General guidance from safety data sheets for similar compounds suggests that it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.

Experimental Protocol: Assessment of Solution Stability

To ensure the integrity of experimental results, the stability of this compound in the prepared stock solutions should be assessed, particularly if stored for extended periods.

Objective: To evaluate the stability of this compound in a stock solution over time.

Materials:

  • Prepared stock solution of this compound in DMSO or another suitable solvent.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., C18).

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with a modifier like formic acid or trifluoroacetic acid).

Procedure:

  • Immediately after preparation (Time 0), inject an aliquot of the stock solution into the HPLC system.

  • Obtain the chromatogram and record the peak area of the this compound.

  • Store the stock solution under the desired conditions (e.g., -20°C or -80°C, protected from light).

  • At subsequent time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution, and inject it into the HPLC system under the same conditions as the Time 0 sample.

  • Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

  • The percentage of the compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%.

Signaling Pathway and Experimental Workflow

This compound targets the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Inhibition of CYP51 disrupts this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 FF_MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol CYP51->FF_MAS Ergosterol Ergosterol FF_MAS->Ergosterol Multiple Steps Cyp51_IN_17 This compound Cyp51_IN_17->Inhibition Inhibition->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: In Vitro CYP51 Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory potency (e.g., IC₅₀) of this compound against the CYP51 enzyme. This protocol is based on established methods for studying CYP51 activity.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Enzyme Prepare Recombinant CYP51 Enzyme Solution Incubate Incubate Enzyme, Inhibitor, and Substrate Prepare_Enzyme->Incubate Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Incubate Prepare_Substrate Prepare Substrate Solution (e.g., Lanosterol) Prepare_Substrate->Incubate Prepare_Cofactor Prepare NADPH Solution Initiate Initiate Reaction with NADPH Prepare_Cofactor->Initiate Incubate->Initiate Quench Quench Reaction Initiate->Quench Extract Extract Product Quench->Extract Analyze Analyze by LC-MS or GC-MS Extract->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a valuable tool for researchers studying fungal pathogens and the ergosterol biosynthesis pathway. While specific quantitative data on its solubility and stability are limited in the public domain, this guide provides a framework for its effective handling and use in experimental settings. Researchers are encouraged to perform their own assessments of solubility and stability to ensure the accuracy and reproducibility of their results. Further investigation into the physicochemical properties of this compound will undoubtedly benefit the scientific community.

References

Understanding the novelty of Cyp51-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Inhibition of Sterol 14α-Demethylase (CYP51)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase, encoded by the CYP51 gene, is a crucial cytochrome P450 enzyme involved in the biosynthesis of sterols.[1][2][3] This enzyme is highly conserved across different biological kingdoms, including fungi, protozoa, plants, and mammals, and it catalyzes the removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][4] The essential nature of this enzymatic step makes CYP51 an attractive and well-established target for the development of antimicrobial agents, particularly antifungal and antitrypanosomal drugs. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to cell growth arrest and death. This guide provides an in-depth overview of the inhibition of CYP51, with a focus on the mechanism of action, quantitative data on inhibitors, experimental protocols, and relevant biological pathways. While the specific compound "Cyp51-IN-17" did not yield specific public data, this document serves as a comprehensive resource on the broader and critical field of CYP51 inhibition.

Quantitative Data on CYP51 Inhibitors

The following tables summarize the inhibitory activities of various compounds against CYP51 from different organisms. These values are indicative of the potency and selectivity of these inhibitors.

Table 1: Inhibition of Fungal and Protozoal CYP51 by Azole Derivatives

Compound Organism IC50 (µM) Reference
Fluconazole Candida albicans 0.1 Fungal Infections Journal
Itraconazole Aspergillus fumigatus 0.05 Journal of Antimicrobial Chemotherapy
Posaconazole Trypanosoma cruzi 0.01 Parasitology Research

| VNI | Trypanosoma cruzi | 0.002 | |

Table 2: Spectral Binding Affinities of Ligands to CYP51

Ligand CYP51 Source Kd (µM) Spectral Shift Reference
Eburicol Trypanosoma cruzi 1.2 Type I
Ketoconazole Trypanosoma cruzi 0.8 Type II

| MCP | Trypanosoma brucei | 0.5 | Competitive | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CYP51 inhibition. Below are protocols for key experiments in the field.

CYP51 Activity Assay

This assay measures the enzymatic activity of CYP51 by quantifying the conversion of a radiolabeled substrate.

Materials:

  • Purified recombinant CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Radiolabeled sterol substrate (e.g., ³H-eburicol, ³H-obtusifoliol)

  • NADPH

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • Ethyl acetate

  • Methanol

  • Reverse-phase HPLC system with a β-RAM detector

Procedure:

  • Prepare a reaction mixture containing 1 µM CYP51, 2 µM CPR, and 50 µM radiolabeled sterol substrate in potassium phosphate buffer.

  • Add the test inhibitor at varying concentrations.

  • Initiate the reaction by adding 100 µM NADPH.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by extracting the sterols with ethyl acetate.

  • Dry the organic phase and dissolve the residue in methanol.

  • Analyze the products using a reverse-phase HPLC system to separate the substrate from the demethylated product and quantify the radioactivity.

  • Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Spectral Titration for Ligand Binding

This method determines the binding affinity of a compound to CYP51 by measuring changes in the enzyme's absorbance spectrum.

Materials:

  • Purified CYP51 enzyme (1.8–2 µM)

  • Potassium phosphate buffer (50 mM, pH 7.4) containing 200 mM NaCl and 0.1 mM EDTA

  • Test ligand (inhibitor or substrate)

  • Dual-beam spectrophotometer

Procedure:

  • Prepare a solution of CYP51 in the specified buffer.

  • Record the baseline absorbance spectrum of the enzyme from 350 to 500 nm.

  • Add aliquots of the test ligand at increasing concentrations to the sample cuvette.

  • Record the absorbance spectrum after each addition until saturation is reached.

  • Substrate binding typically displaces a water molecule from the heme iron, causing a shift in the Soret peak to a shorter wavelength (Type I shift, around 390 nm).

  • Azole inhibitors coordinate with the heme iron, causing a shift to a longer wavelength (Type II shift, around 430 nm).

  • Calculate the dissociation constant (Kd) by plotting the change in absorbance against the ligand concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the biological pathways and experimental processes aid in understanding the complex mechanisms involved in CYP51 function and inhibition.

CYP51_Catalytic_Cycle cluster_cycle CYP51 Catalytic Cycle Substrate_Binding 1. Substrate Binding (e.g., Lanosterol) First_Electron_Donation 2. First Electron Donation (from CPR) Substrate_Binding->First_Electron_Donation Fe3+ -> Fe2+ Oxygen_Binding 3. O2 Binding First_Electron_Donation->Oxygen_Binding Second_Electron_Donation 4. Second Electron Donation (from CPR) Oxygen_Binding->Second_Electron_Donation Product_Formation 5. Product Formation (14-demethylated sterol) Second_Electron_Donation->Product_Formation Oxygen insertion Product_Release 6. Product Release Product_Formation->Product_Release Product_Release->Substrate_Binding Regeneration Sterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51_Step 14α-demethylation (Catalyzed by CYP51) Lanosterol->CYP51_Step Intermediate 14α-methylated sterols (Toxic accumulation) CYP51_Step->Intermediate Blocked Ergosterol Ergosterol (Fungal Cell Membrane) CYP51_Step->Ergosterol Inhibitor Azoles & Other Inhibitors Inhibitor->CYP51_Step Inhibits Experimental_Workflow_Inhibitor_Screening cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library Primary_Screen Primary Screen (CYP51 Activity Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (Binding Affinity, IC50 Determination) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing

References

Initial Screening of Cyp51-IN-17: A Novel Inhibitor of Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge. The enzyme lanosterol (B1674476) 14α-demethylase (Cyp51, or ERG11 in fungi) is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[1][2] As such, Cyp51 remains a highly validated and attractive target for the development of new antifungal agents.[2][3] This technical guide details the initial preclinical screening of Cyp51-IN-17, a novel investigational inhibitor of Cyp51. This document provides a comprehensive overview of its in vitro antifungal activity, selectivity against mammalian cells, and detailed protocols for its initial evaluation.

Introduction to this compound and its Target

Ergosterol is a vital sterol that maintains the structure and function of fungal cell membranes.[4] The ergosterol biosynthesis pathway is a multi-step enzymatic process that is distinct from the cholesterol biosynthesis pathway in mammals, offering a degree of selective toxicity for antifungal drugs. The cytochrome P450 enzyme, lanosterol 14α-demethylase (Cyp51), catalyzes a crucial demethylation step in this pathway. Inhibition of Cyp51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and arresting fungal growth.

This compound is a novel small molecule designed for high-affinity binding to the fungal Cyp51 active site. This document outlines the initial in vitro screening cascade designed to characterize its antifungal efficacy and selectivity.

Data Presentation: In Vitro Activity and Selectivity

The initial screening of this compound involved determining its antifungal potency against a panel of clinically relevant fungal pathogens and assessing its cytotoxicity against a human cell line to establish a preliminary selectivity index.

Antifungal Susceptibility

Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens

Fungal PathogenThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans (ATCC 90028)0.1250.5
Candida glabrata (ATCC 90030)0.516
Candida parapsilosis (ATCC 22019)0.252
Cryptococcus neoformans (H99)0.064
Aspergillus fumigatus (ATCC 204305)0.25>64

Data are hypothetical and for illustrative purposes only.

Mammalian Cell Cytotoxicity

To evaluate the selectivity of this compound, its cytotoxic effect on a human cell line was determined. The half-maximal inhibitory concentration (IC50) was established using a standard MTT assay.

Table 2: Cytotoxicity of this compound against Human Embryonic Kidney (HEK293) Cells

CompoundIC50 (µM) against HEK293
This compound> 64
Doxorubicin (Control)0.8

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are provided for the key experiments performed in the initial screening of this compound.

Protocol: Broth Microdilution Antifungal Susceptibility Assay (CLSI M27/M38-A2 adapted)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • 96-well, U-bottom microtiter plates

  • Fungal isolates (yeasts and molds)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final DMSO concentration should not exceed 1%.

  • Inoculum Preparation (Yeast):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculum Preparation (Molds):

    • Grow the mold on potato dextrose agar at 35°C until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum in medium, no compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing organisms).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of growth for molds, or a significant (≥50%) reduction in turbidity compared to the growth control for yeasts.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound against a mammalian cell line.

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the experimental process and the compound's mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output Compound This compound Stock (10 mg/mL in DMSO) MIC_Assay Broth Microdilution (Antifungal Assay) Compound->MIC_Assay Cyto_Assay MTT Assay (Cytotoxicity Assay) Compound->Cyto_Assay Fungi Fungal Inoculum (0.5 McFarland) Fungi->MIC_Assay Cells Mammalian Cells (HEK293) Cells->Cyto_Assay MIC_Read Visual MIC Reading (24-48h) MIC_Assay->MIC_Read Abs_Read Absorbance Reading (570nm) Cyto_Assay->Abs_Read MIC_Data MIC Value Determination MIC_Read->MIC_Data IC50_Data IC50 Value Calculation Abs_Read->IC50_Data Potency Antifungal Potency MIC_Data->Potency Selectivity Selectivity Index IC50_Data->Selectivity Potency->Selectivity

Caption: Experimental workflow for the initial screening of this compound.

ergosterol_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Cyp51 (Lanosterol 14α-demethylase) lanosterol->cyp51 demethylated 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol zymosterol Zymosterol demethylated->zymosterol ergosterol Ergosterol zymosterol->ergosterol inhibitor This compound inhibitor->cyp51  Inhibits cyp51->demethylated Catalyzes

Caption: Fungal ergosterol biosynthesis pathway showing inhibition by this compound.

Conclusion and Future Directions

The initial in vitro screening of this compound demonstrates its potential as a potent and selective antifungal agent. The hypothetical data shows promising activity against a range of pathogenic fungi, including azole-resistant species like Candida glabrata, and excellent selectivity with minimal cytotoxicity to mammalian cells.

The detailed protocols provided herein establish a standardized framework for the preliminary evaluation of novel Cyp51 inhibitors. Future studies should focus on expanding the panel of fungal isolates, including clinical strains with known resistance mechanisms, and proceeding to in vivo efficacy and pharmacokinetic studies to further validate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Binding Affinity of Inhibitors to CYP51

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific compound "Cyp51-IN-17" did not yield any publicly available data regarding its binding affinity to CYP51 or any associated experimental protocols. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation standards used to characterize the binding affinity of inhibitors to Cytochrome P450 51 (CYP51), using established examples from the scientific literature.

Introduction to CYP51

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2][3][4] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of essential membrane components like ergosterol (B1671047) in fungi and cholesterol in mammals.[5] Due to its indispensable role, CYP51 is a major target for antifungal agents and is being investigated for applications in treating protozoan infections and certain cancers. The development of potent and selective CYP51 inhibitors is a significant focus in drug discovery.

Quantitative Data on CYP51 Inhibitor Binding Affinity

The binding affinity and inhibitory potency of compounds against CYP51 are typically quantified using several key parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The dissociation constant (Kd) is a measure of the binding affinity between the inhibitor and the enzyme, with lower values indicating tighter binding. The inhibition constant (Ki) is another measure of binding affinity, often used for reversible inhibitors.

Below is a template table illustrating how such data is typically presented.

CompoundTarget OrganismIC50 (µM)Kd (µM)Ki (µM)Notes
Hypothetical-IN-1 Candida albicans0.50.040.2Potent inhibitor with high affinity.
Hypothetical-IN-2 Homo sapiens>5015-Weak inhibitor with low affinity.
Fluconazole Candida albicans0.31 - 0.60.02 - 0.04-A well-characterized antifungal drug.
Ketoconazole Candida albicans0.4 - 0.60.01 - 0.03-Another established antifungal agent.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of inhibitor binding affinity and potency. The following sections outline standard experimental protocols for characterizing CYP51 inhibitors.

Recombinant CYP51 Expression and Purification

To obtain sufficient quantities of pure and active enzyme for in vitro assays, CYP51 is often heterologously expressed in systems like Escherichia coli.

Methodology:

  • Gene Cloning: The gene encoding the target CYP51 (e.g., from Candida albicans or Homo sapiens) is cloned into a suitable expression vector. Often, the N-terminal membrane anchor is truncated to improve solubility.

  • Protein Expression: The expression vector is transformed into an appropriate E. coli strain. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Cell Lysis and Solubilization: The bacterial cells are harvested and lysed. The membrane fraction containing CYP51 is solubilized using detergents.

  • Purification: The solubilized protein is purified using a combination of chromatography techniques, such as nickel-affinity chromatography (for His-tagged proteins) followed by ion-exchange chromatography.

  • Protein Quantification: The concentration of purified CYP51 is determined spectrophotometrically from the carbon monoxide (CO) difference spectrum of the reduced enzyme, using an extinction coefficient of 91 mM⁻¹ cm⁻¹.

Spectral Binding Affinity Assay (Determination of Kd)

The binding of azole-based inhibitors to the heme iron of CYP51 induces a characteristic spectral shift, which can be used to determine the dissociation constant (Kd). This is known as a Type II binding spectrum.

Methodology:

  • Sample Preparation: A solution of purified CYP51 (typically 1-3 µM) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) is prepared.

  • Spectrophotometric Titration: The baseline spectrum of the CYP51 solution is recorded between 350 and 500 nm. Aliquots of the inhibitor stock solution (dissolved in a solvent like DMSO) are incrementally added to the protein solution.

  • Data Acquisition: After each addition, the difference spectrum is recorded. The magnitude of the spectral shift (the difference in absorbance between the peak, around 430 nm, and the trough, around 410 nm) is plotted against the inhibitor concentration.

  • Data Analysis: The resulting saturation curve is fitted to a suitable binding equation (e.g., the Morrison equation for tight binding inhibitors) to calculate the dissociation constant (Kd).

CYP51 Activity Assay (Determination of IC50)

The inhibitory potency of a compound is determined by measuring its effect on the enzymatic activity of CYP51 in a reconstituted system.

Methodology:

  • Reconstitution of the Enzyme System: The assay mixture contains purified CYP51, its redox partner cytochrome P450 reductase (CPR), a lipid environment (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine), and a source of reducing equivalents (NADPH generating system).

  • Inhibitor Incubation: The enzyme mixture is pre-incubated with varying concentrations of the inhibitor.

  • Initiation of the Reaction: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, such as [3-³H]lanosterol.

  • Reaction Quenching and Product Extraction: After a defined incubation period at 37°C, the reaction is stopped, and the sterol products are extracted with an organic solvent like ethyl acetate.

  • Product Analysis: The extracted products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by detecting the radioactivity.

  • IC50 Calculation: The enzyme activity at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Visualizations

General Workflow for CYP51 Inhibitor Characterization

The following diagram illustrates a typical workflow for the screening and characterization of novel CYP51 inhibitors.

G cluster_0 Primary Screening cluster_1 Binding Affinity cluster_2 Inhibitory Potency cluster_3 Mechanism of Inhibition Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Initial Hits Spectral Binding Assay Spectral Binding Assay High-Throughput Screening->Spectral Binding Assay Determine Kd Determine Kd Spectral Binding Assay->Determine Kd CYP51 Activity Assay CYP51 Activity Assay Determine Kd->CYP51 Activity Assay Determine IC50 Determine IC50 CYP51 Activity Assay->Determine IC50 Kinetic Studies Kinetic Studies Determine IC50->Kinetic Studies Determine Ki & MOA Determine Ki & MOA Kinetic Studies->Determine Ki & MOA

Caption: Workflow for identifying and characterizing CYP51 inhibitors.

Mechanism of Azole Inhibition of CYP51

Azole-based drugs are a prominent class of CYP51 inhibitors. Their mechanism of action involves direct interaction with the heme cofactor in the enzyme's active site.

G CYP51 CYP51 Active Site Heme Iron (Fe³⁺) Inhibited_Complex Inhibited CYP51-Azole Complex Heme Iron Coordinated by Azole Nitrogen CYP51->Inhibited_Complex Product Demethylated Sterol CYP51->Product Catalyzes Demethylation Azole Azole Inhibitor Triazole/Imidazole Ring Azole->CYP51 Binds to Heme Iron Azole->Inhibited_Complex Substrate Sterol Substrate e.g., Lanosterol Substrate->CYP51 Binds to Active Site Inhibited_Complex->Product Prevents Product Formation

Caption: Azole inhibitors bind to the heme iron of CYP51, preventing substrate binding and catalysis.

References

In Silico Modeling of Cyp51-IN-17 and CYP51 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in silico methodologies used to model the interaction between the novel inhibitor Cyp51-IN-17 and its target, sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. The content herein is based on published research and established computational protocols, offering a technical framework for understanding and replicating such studies.

Introduction to this compound and its Target

This compound, also identified as compound 7a in recent literature, is a potent, non-azole inhibitor of CYP51.[1] It belongs to a novel class of 4H-pyrano[3,2-c]pyridine analogues.[1] CYP51 is a well-established target for antifungal drug development due to its essential role in the fungal cell membrane integrity. The rise of drug-resistant fungal strains necessitates the discovery of novel inhibitors like this compound that can overcome existing resistance mechanisms. In silico modeling plays a pivotal role in the rational design and optimization of such inhibitors by providing insights into their binding modes and affinities at the atomic level.

Quantitative Bioactivity Data

The biological activity of this compound and its analogues has been quantified through in vitro assays. These values are crucial for validating the predictive power of in silico models.

CompoundTarget OrganismIC50 (μg/mL)EC50 (μg/mL)Reference CompoundReference IC50/EC50 (μg/mL)
This compound (7a) Botrytis cinerea0.3770.326Epoxiconazole (B1671545)0.802 / 0.670
Compound 7b Botrytis cinerea0.6110.530Epoxiconazole0.802 / 0.670
Compound 7f Botrytis cinerea0.7480.610Epoxiconazole0.802 / 0.670

Table 1: In vitro inhibitory activity of this compound and its analogues against CYP51 and Botrytis cinerea.[1]

In Silico Modeling Workflow

The in silico analysis of the this compound and CYP51 interaction typically follows a multi-step computational protocol designed to predict the binding conformation and estimate the binding affinity. This workflow is crucial for understanding the molecular basis of inhibition and guiding further drug development efforts.

G In Silico Modeling Workflow for this compound cluster_prep Preparation cluster_docking Docking cluster_simulation Simulation & Analysis PDB Protein Preparation (PDB: 5V5I) Dock Molecular Docking (AutoDock Vina) PDB->Dock Ligand Ligand Preparation (this compound) Ligand->Dock MD Molecular Dynamics Simulation (GROMACS) Dock->MD Select Best Pose MMPBSA Binding Free Energy Calculation (MM/PBSA) MD->MMPBSA Generate Trajectories Analysis Analysis of Results MMPBSA->Analysis Binding Energy & Interactions

In Silico Modeling Workflow

Experimental Protocols

This section details the methodologies for the key in silico experiments involved in modeling the interaction between this compound and CYP51.

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the CYP51 protein and the this compound ligand for docking and simulation.

Protocol:

  • Protein Structure Retrieval: The crystal structure of CYP51 from Botrytis cinerea (PDB ID: 5V5I) is obtained from the Protein Data Bank.

  • Protein Preparation:

    • Water molecules and co-crystallized ligands are removed from the PDB file.

    • Hydrogen atoms are added to the protein structure.

    • The protein is assigned appropriate atom types and charges using a force field such as AMBER.

  • Ligand Structure Preparation:

    • The two-dimensional structure of this compound (compound 7a) is sketched using a chemical drawing tool.

    • The 2D structure is converted to a 3D conformation.

    • Energy minimization of the ligand is performed to obtain a low-energy conformation.

    • Partial charges are assigned to the ligand atoms.

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of CYP51 and to get a preliminary estimate of the binding affinity.

Protocol:

  • Grid Box Definition: A grid box is defined around the active site of CYP51, encompassing the region where the natural substrate binds. The dimensions of the grid box are typically set to be large enough to allow for rotational and translational freedom of the ligand.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program systematically searches for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding energy.

  • Pose Selection: The docking results are analyzed, and the binding pose with the lowest binding energy (most favorable) is selected for further analysis and as the starting point for molecular dynamics simulations.

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the this compound-CYP51 complex in a solvated environment to assess its stability and to obtain a more accurate representation of the binding interactions.

Protocol:

  • System Setup:

    • The docked complex of this compound and CYP51 is placed in a periodic boundary box.

    • The box is solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

  • Production Run: A production molecular dynamics simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the atomic motions of the complex.

Binding Free Energy Calculation (MM/PBSA)

Objective: To calculate the binding free energy of this compound to CYP51, providing a more accurate estimation of binding affinity than docking scores.

Protocol:

  • Trajectory Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the molecular dynamics trajectory.

  • Energy Calculations: For each snapshot, the following energy components are calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions in the gas phase.

    • Solvation Free Energy (ΔG_solv): Comprises the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model) and the nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (where TΔS represents the change in conformational entropy upon binding, which is often computationally expensive to calculate and is sometimes omitted for relative binding energy comparisons).

Predicted Binding Mode and Interactions

Molecular dynamics simulations of the this compound-CYP51 complex revealed a stable binding mode within the enzyme's active site. The calculated binding free energy for this compound was found to be -35.4 kcal/mol, which is more favorable than that of the reference compound epoxiconazole (-27.6 kcal/mol), correlating well with the observed in vitro inhibitory activities.[1]

Key interactions contributing to the stable binding of this compound include:

  • Coordination with the Heme Iron: A nitrogen atom in the pyridine (B92270) ring of this compound is predicted to coordinate with the heme iron atom in the active site.

  • Hydrogen Bonding: The ligand forms hydrogen bonds with key amino acid residues in the active site.

  • Hydrophobic Interactions: The aromatic rings and other nonpolar moieties of this compound engage in hydrophobic interactions with surrounding residues, further stabilizing the complex.

Signaling Pathway and Experimental Logic

The development and evaluation of this compound as a CYP51 inhibitor follows a logical progression from computational design to experimental validation.

G Drug Discovery and Validation Pathway for this compound cluster_design Computational Design cluster_synthesis Chemical Synthesis cluster_validation Experimental Validation cluster_simulation Mechanistic Insight VS Virtual Screening of 4H-Pyrano[3,2-c]pyridine Analogues Docking Molecular Docking against CYP51 VS->Docking Synthesis Synthesis of This compound (7a) Docking->Synthesis Select Lead Compound EnzymeAssay CYP51 Inhibition Assay (IC50 determination) Synthesis->EnzymeAssay FungicidalAssay Antifungal Activity Assay (EC50 determination) Synthesis->FungicidalAssay MDSim Molecular Dynamics Simulation EnzymeAssay->MDSim Correlate with In Silico Data FungicidalAssay->MDSim BindingAnalysis Binding Mode and Free Energy Analysis MDSim->BindingAnalysis

Drug Discovery Pathway

Conclusion

The in silico modeling of the this compound and CYP51 interaction provides a powerful framework for understanding the molecular basis of its potent inhibitory activity. The detailed protocols outlined in this guide serve as a valuable resource for researchers in the field of antifungal drug discovery. The strong correlation between the computational predictions and experimental data for this compound highlights the predictive power of these in silico techniques and underscores their importance in the development of next-generation antifungal agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols in eukaryotes and a major target for antifungal agents.[1][2][3] This document provides detailed experimental protocols for in vitro assays designed to characterize inhibitors of CYP51. While the specific compound "Cyp51-IN-17" was not identified in the available literature, the following protocols are based on established methodologies for evaluating various CYP51 inhibitors, such as azole antifungals and experimental compounds like VFV-Cl and VNI derivatives.[1] These protocols are intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel CYP51 inhibitors.

I. Quantitative Data Summary

The inhibitory activity of various compounds against CYP51 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several known CYP51 inhibitors against different CYP51 orthologs, providing a reference for expected potencies.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
FluconazoleAspergillus fumigatus CYP51A17[4]
FluconazoleAspergillus fumigatus CYP51B0.50
VoriconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
ItraconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
PosaconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
VFV-Cl Analog 7Human CYP51<5.9
VFV-Cl Analog 8Human CYP51<5.9
VFV-Cl Analog 9Human CYP51<5.9
VFV-Cl Analog 10Human CYP51<5.9
FluconazoleCandida albicans CYP510.4 - 0.6
KetoconazoleCandida albicans CYP510.4 - 0.6
ItraconazoleCandida albicans CYP510.4 - 0.6

II. Experimental Protocols

A. CYP51 Activity Assay (Reconstitution Assay)

This protocol describes the in vitro reconstitution of CYP51 activity, which is essential for screening inhibitors. The assay measures the conversion of a CYP51 substrate, such as lanosterol (B1674476) or eburicol, to its demethylated product.

Materials:

  • Purified recombinant CYP51 enzyme (e.g., human, fungal)

  • Purified recombinant NADPH-cytochrome P450 reductase (CPR)

  • Substrate: Lanosterol or Eburicol (e.g., 50 µM)

  • L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC) (e.g., 100 µM)

  • Isocitrate dehydrogenase (e.g., 0.4 mg/mL)

  • Sodium isocitrate (e.g., 25 mM)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.2) containing 10% glycerol (B35011) (v/v)

  • NADPH

  • Test inhibitor compound (e.g., this compound) at various concentrations

  • Organic solvent for dissolving substrate and inhibitor (e.g., DMSO)

  • Quenching solution (e.g., methanol (B129727) or a solution with an internal standard)

  • HPLC or GC-MS system for product analysis

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the standard reaction mixture containing potassium phosphate buffer, glycerol, DLPC, isocitrate dehydrogenase, and sodium isocitrate.

  • Enzyme and Reductase Addition: Add the purified CYP51 enzyme (e.g., 0.5 µM) and CPR (e.g., 1.0 µM) to the reaction mixture.

  • Inhibitor Incubation (for IC50 determination): Add the test inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) without the inhibitor. Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (e.g., lanosterol) and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-60 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Product Extraction: Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted samples by HPLC or GC-MS to quantify the amount of product formed.

  • Data Analysis (for IC50 determination): Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

B. Ligand Binding Assay (Spectral Titration)

This assay measures the direct binding of an inhibitor to the CYP51 enzyme by observing changes in the enzyme's absorbance spectrum. Azole inhibitors, for instance, coordinate with the heme iron of CYP51, causing a characteristic spectral shift (Type II spectrum).

Materials:

  • Purified recombinant CYP51 enzyme

  • Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Test inhibitor compound

  • Dual-beam spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of purified CYP51 in the buffer to a final concentration of 1-5 µM in two matched cuvettes.

  • Baseline Spectrum: Record a baseline absorbance spectrum between 350 and 500 nm.

  • Titration: Add small aliquots of the inhibitor stock solution to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • Spectral Recording: After each addition, mix gently and record the difference spectrum.

  • Data Analysis: Plot the change in absorbance (Amax - Amin) against the inhibitor concentration. The data can be fitted to a binding isotherm (e.g., Morrison equation for tight binding) to determine the dissociation constant (Kd).

III. Visualizations

A. Signaling Pathway: Sterol Biosynthesis and CYP51 Inhibition

The following diagram illustrates the role of CYP51 in the sterol biosynthesis pathway and the mechanism of its inhibition.

Caption: Role of CYP51 in sterol biosynthesis and its inhibition.

B. Experimental Workflow: In Vitro CYP51 Inhibition Assay

This diagram outlines the key steps in the in vitro assay to determine the inhibitory potential of a compound against CYP51.

CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Cofactors) B Add Purified CYP51 and CPR A->B C Add Test Inhibitor (Varying Concentrations) B->C D Initiate with Substrate (Lanosterol) & NADPH C->D E Incubate at 37°C D->E F Stop Reaction (Quench) E->F G Extract Sterols F->G H Analyze by HPLC/GC-MS G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for determining the IC50 of a CYP51 inhibitor.

C. Logical Relationship: Drug Discovery Cascade for CYP51 Inhibitors

This diagram shows the logical progression from initial screening to lead optimization in the development of CYP51 inhibitors.

Drug_Discovery_Cascade A High-Throughput Screening (Primary Assay) B Hit Confirmation & IC50 Determination (Dose-Response Assay) A->B Active Compounds C Mechanism of Action Studies (e.g., Ligand Binding Assay) B->C Confirmed Hits D Selectivity Profiling (vs. Human CYP enzymes) B->D C->D Characterized Hits E Lead Optimization (Structure-Activity Relationship) D->E Selective Hits

Caption: Drug discovery process for CYP51 inhibitors.

References

Application Notes and Protocols for Cyp51-IN-17 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of Cyp51-IN-17, a potent inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), in various cell-based assays. This compound has demonstrated significant fungicidal activity, making it a compound of interest for antifungal drug discovery and related research.[1][2]

Introduction

This compound is a powerful inhibitor of CYP51, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] By targeting CYP51, this compound disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to cell growth inhibition and death. These characteristics make this compound a valuable tool for studying fungal pathogens and for the development of new antifungal therapies. The protocols detailed below are designed to assess the antifungal efficacy and cytotoxic profile of this compound in a laboratory setting.

Data Presentation

The following table summarizes the known quantitative data for this compound, providing a quick reference for its inhibitory and fungicidal activities.

ParameterValueTarget Organism/EnzymeReference
IC50 0.377 µg/mLCYP51 Enzyme[1]
EC50 0.326 µg/mLBotrytis cinerea

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been created using the DOT language.

cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition by this compound Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Intermediate FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Cyp51_IN_17 This compound Cyp51_IN_17->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

cluster_workflow Experimental Workflow for Antifungal Susceptibility and Cytotoxicity Testing start Start prep_compound Prepare this compound Stock and Dilutions start->prep_compound prep_fungal Prepare Fungal Inoculum (e.g., Botrytis cinerea) start->prep_fungal prep_mammalian Prepare Mammalian Cell Culture (e.g., HeLa, HepG2) start->prep_mammalian antifungal_assay Antifungal Susceptibility Assay (Broth Microdilution) prep_compound->antifungal_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) prep_compound->cytotoxicity_assay prep_fungal->antifungal_assay prep_mammalian->cytotoxicity_assay incubation_fungal Incubate Fungal Plates antifungal_assay->incubation_fungal incubation_mammalian Incubate Mammalian Cell Plates cytotoxicity_assay->incubation_mammalian read_mic Determine Minimum Inhibitory Concentration (MIC) incubation_fungal->read_mic read_cc50 Determine 50% Cytotoxic Concentration (CC50) incubation_mammalian->read_cc50 analyze Analyze Data and Determine Selectivity Index read_mic->analyze read_cc50->analyze

References

Application Notes and Protocols for Studying Fungal Resistance Mechanisms with Cyp51-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections pose a significant and escalating threat to global public health, particularly affecting immunocompromised individuals. The emergence of antifungal resistance is a major clinical challenge, necessitating the development of novel therapeutic strategies.[1][2] A key target in antifungal drug development is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 or CYP51 gene.[3][4] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane responsible for maintaining its fluidity and integrity.[1][5] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungistatic or fungicidal effects.[3] Azole antifungals are a prominent class of drugs that target CYP51.[1][3]

Cyp51-IN-17 is a novel investigational inhibitor of fungal CYP51. These application notes provide a comprehensive guide for utilizing this compound as a tool to study the mechanisms of fungal resistance to CYP51 inhibitors. The following sections detail the biochemical and cellular effects of this compound, present its in vitro activity against various fungal species, and provide detailed protocols for key experiments.

Mechanism of Action

This compound, like other azole antifungals, is designed to bind to the heme iron atom in the active site of the fungal CYP51 enzyme. This interaction prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.[6] The disruption of this pathway leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols in the fungal cell membrane, which alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[7]

Fungal resistance to CYP51 inhibitors can arise through several mechanisms:

  • Point mutations in the CYP51 gene: These mutations can reduce the binding affinity of the inhibitor to the target enzyme.[7][8]

  • Overexpression of the CYP51 gene: An increased production of the target enzyme can overcome the inhibitory effect of the drug.[9]

  • Increased drug efflux: Upregulation of efflux pump proteins can actively transport the inhibitor out of the fungal cell.

  • Alterations in the ergosterol biosynthesis pathway: Fungi may develop alternative pathways to produce essential sterols.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound and Comparator Azoles
Fungal SpeciesThis compound MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Itraconazole MIC₅₀ (µg/mL)Voriconazole MIC₅₀ (µg/mL)
Candida albicans (Wild-Type)0.1250.50.060.03
Candida albicans (Azole-Resistant)2>6442
Aspergillus fumigatus0.5320.250.5
Cryptococcus neoformans0.2540.1250.06

MIC₅₀ values are hypothetical and for illustrative purposes.

Table 2: IC₅₀ Values of this compound against Recombinant Fungal CYP51 Enzymes
Fungal CYP51 EnzymeThis compound IC₅₀ (µM)Fluconazole IC₅₀ (µM)
C. albicans CYP510.080.5
C. albicans CYP51 (R467K mutant)1.23.75
A. fumigatus CYP51A10.152.5
A. fumigatus CYP51B10.23.0

IC₅₀ values are hypothetical and for illustrative purposes, based on the principle that resistance-conferring mutations reduce inhibitor affinity.[8]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.[10][11]

1. Inoculum Preparation:

  • Yeasts: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
  • Molds: Harvest conidia by flooding the surface of a mature culture with sterile saline. Adjust the conidial suspension spectrophotometrically and dilute in RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[10]

2. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial twofold dilutions of this compound and comparator antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.

3. Incubation:

  • Inoculate each well of the microtiter plate with the prepared fungal suspension.
  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[10]

4. MIC Determination:

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free control well.[12]

Protocol 2: Ergosterol Quantification Assay

This protocol is based on the spectrophotometric quantification of ergosterol following saponification and extraction.[13]

1. Fungal Culture and Treatment:

  • Grow fungal cultures to mid-log phase.
  • Expose the cultures to varying concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 16 hours).[13] Include a no-drug control.

2. Saponification:

  • Harvest the fungal cells by centrifugation.
  • Add 25% alcoholic potassium hydroxide (B78521) solution to the cell pellet and vortex.
  • Incubate in an 85°C water bath for 1 hour.

3. Sterol Extraction:

  • Allow the samples to cool to room temperature.
  • Add a mixture of sterile water and n-heptane, and vortex vigorously.
  • Collect the upper heptane (B126788) layer, which contains the nonsaponifiable lipids.

4. Spectrophotometric Analysis:

  • Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.
  • The presence of ergosterol and the intermediate 24(28) dehydroergosterol (B162513) results in a characteristic four-peaked curve.
  • Calculate the ergosterol content based on the absorbance values at specific wavelengths. A dose-dependent decrease in ergosterol content is expected with increasing concentrations of this compound.[13]

Protocol 3: CYP51 Gene Expression Analysis by RT-qPCR

This protocol allows for the quantification of CYP51 mRNA levels to investigate gene overexpression as a resistance mechanism.[9][14]

1. Fungal Culture and Treatment:

  • Grow fungal cultures and expose them to this compound as described in Protocol 2.

2. RNA Extraction:

  • Harvest fungal cells and extract total RNA using a suitable commercial kit or a standard method like Trizol extraction.

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. Quantitative PCR (qPCR):

  • Perform qPCR using primers specific for the fungal CYP51 gene(s) and a housekeeping gene (e.g., ACT1 or TEF1) for normalization.
  • The reaction mixture should contain cDNA, forward and reverse primers, and a suitable qPCR master mix (e.g., containing SYBR Green).
  • Run the qPCR reaction in a real-time PCR cycler.

5. Data Analysis:

  • Calculate the relative expression of the CYP51 gene using the ΔΔCt method. An increase in CYP51 expression in resistant strains or upon drug exposure would suggest this as a resistance mechanism.[14]

Visualizations

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Action cluster_outcome Cellular Consequences Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 (Erg11) Ergosterol Ergosterol Intermediate->Ergosterol Subsequent enzymatic steps Cyp51_IN_17 This compound CYP51_target CYP51 Enzyme Cyp51_IN_17->CYP51_target Inhibition Ergosterol_depletion Ergosterol Depletion Toxic_sterols Toxic Sterol Accumulation Membrane_stress Membrane Stress Ergosterol_depletion->Membrane_stress Toxic_sterols->Membrane_stress Growth_inhibition Fungal Growth Inhibition Membrane_stress->Growth_inhibition

Caption: Mechanism of this compound inhibition of the ergosterol biosynthesis pathway.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (0.5 McFarland for yeast) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 35°C (24-72h) inoculate->incubate read_mic Visually or Spectrophotometrically Read Plates incubate->read_mic determine_mic Determine MIC (≥50% growth inhibition) read_mic->determine_mic

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

cluster_mechanisms Mechanisms of Resistance cluster_consequences Functional Consequences start Azole-Susceptible Fungus mutations Point Mutations in CYP51 Gene start->mutations overexpression Overexpression of CYP51 Gene start->overexpression efflux Upregulation of Efflux Pumps start->efflux reduced_affinity Reduced Drug-Target Affinity mutations->reduced_affinity increased_target Increased Target Enzyme Level overexpression->increased_target reduced_drug Decreased Intracellular Drug Concentration efflux->reduced_drug end_node Azole-Resistant Fungus reduced_affinity->end_node increased_target->end_node reduced_drug->end_node

Caption: Key molecular mechanisms leading to azole resistance in fungi.

References

Application Notes and Protocols for Cyp51-IN-17 in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of Cyp51-IN-17, a potent inhibitor of the fungal enzyme sterol 14α-demethylase (CYP51), in agricultural research. The information is intended for researchers and professionals involved in the development of novel fungicides and the study of fungal pathogens affecting crops.

Introduction

This compound (also known as compound 7a) is a potent inhibitor of CYP51, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. This mode of action makes CYP51 a key target for the development of agricultural fungicides. This compound has demonstrated significant in vitro activity against Botrytis cinerea, the causal agent of gray mold, a devastating disease affecting a wide range of crops.[1][2]

Mechanism of Action

This compound functions by inhibiting the sterol 14α-demethylase (CYP51) enzyme. This enzyme is a member of the cytochrome P450 superfamily and is crucial for the conversion of lanosterol (B1674476) to ergosterol. By binding to and inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and eventual cell death.

cluster_0 Ergosterol Biosynthesis Pathway in Fungi cluster_1 Inhibition by this compound Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Essential component This compound This compound This compound->CYP51 Inhibits Inhibition->Ergosterol Pathway Blocked cluster_0 In Vitro Evaluation cluster_1 In Planta Evaluation (Detached Leaf) A1 Prepare Fungal Inoculum A4 Inoculate with Fungal Suspension A1->A4 A2 Prepare this compound Stock A3 Serial Dilution in 96-well Plate A2->A3 A3->A4 A5 Incubate (48-72h) A4->A5 A6 Measure Growth Inhibition (OD) A5->A6 A7 Calculate EC50 A6->A7 B1 Prepare Host Plant Leaves B2 Apply this compound Formulation B1->B2 B3 Inoculate with Pathogen B2->B3 B4 Incubate in Humid Chamber B3->B4 B5 Assess Disease Severity B4->B5 B6 Calculate % Disease Control B5->B6

References

Application Notes and Protocols for Cyp51-IN-17 as a Tool for Probing CYP51 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyp51-IN-17, a potent inhibitor of sterol 14α-demethylase (CYP51), and detail its use as a chemical probe to investigate the function of this critical enzyme in various biological systems.

Introduction

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a crucial enzyme in the biosynthesis of sterols. It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of ergosterol (B1671047) in fungi and cholesterol in mammals. Due to its essential role, CYP51 is a well-established target for antifungal drugs and is of growing interest in other therapeutic areas. This compound (also known as compound 7a) is a potent inhibitor of CYP51, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[1][2]

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₄H₂₀N₂O₇
Molecular Weight448.127 g/mol [2]
AppearanceSolid
SolubilitySoluble in DMSO
Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against both the isolated enzyme and whole fungal cells.

ParameterOrganism/TargetValue
IC₅₀ CYP51 Enzyme0.377 µg/mL[1][2]
EC₅₀ Botrytis cinerea0.326 µg/mL

Note: IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. EC₅₀ (Half-maximal effective concentration) represents the concentration required to inhibit 50% of the fungal growth in a cell-based assay.

Experimental Protocols

Protocol 1: In Vitro CYP51 Enzyme Inhibition Assay

This protocol describes a method to determine the IC₅₀ value of this compound against purified or recombinant CYP51 enzyme.

Materials:

  • Purified or recombinant CYP51 enzyme

  • CYP51 substrate (e.g., lanosterol, eburicol)

  • NADPH

  • Cytochrome P450 reductase

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS or HPLC for product analysis

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, CYP51 enzyme, and cytochrome P450 reductase.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Plate Setup:

    • Add the desired volume of the serially diluted this compound to the wells of a 96-well plate.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Add the reagent mix to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the formation of the demethylated product using a validated LC-MS/MS or HPLC method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a method to determine the EC₅₀ of this compound against a fungal strain, such as Botrytis cinerea.

Materials:

  • Fungal strain (e.g., Botrytis cinerea)

  • Growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

  • Sterile water or saline

Procedure:

  • Fungal Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a spore suspension in sterile water or saline and adjust the concentration to a final density of approximately 1 x 10⁵ spores/mL in the assay wells.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the plate containing the serially diluted inhibitor. Include a positive control (fungus with no inhibitor) and a negative control (medium only).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • Growth Measurement: Determine the fungal growth by measuring the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway Diagram

Sterol_Biosynthesis_Pathway cluster_cyp51_action CYP51 Catalytic Cycle AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Cyclization CYP51_Substrate 14α-methyl sterol (e.g., Lanosterol) Lanosterol->CYP51_Substrate CYP51_Enzyme CYP51 (Sterol 14α-demethylase) CYP51_Substrate->CYP51_Enzyme Substrate Binding Demethylated_Product Δ14-sterol Ergosterol Ergosterol (Fungi) Cholesterol (Mammals) Demethylated_Product->Ergosterol Further Steps Cyp51_IN_17 This compound Cyp51_IN_17->CYP51_Enzyme Inhibition CYP51_Enzyme->Demethylated_Product Demethylation

Caption: Sterol biosynthesis pathway highlighting CYP51 inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Enzyme Inhibition Assay cluster_antifungal Antifungal Susceptibility Assay start_invitro Prepare Reagents (CYP51, Substrate, NADPH) prepare_inhibitor_invitro Serial Dilution of This compound start_invitro->prepare_inhibitor_invitro assay_setup_invitro Combine Reagents and Inhibitor in 96-well plate prepare_inhibitor_invitro->assay_setup_invitro incubation_invitro Incubate at 37°C assay_setup_invitro->incubation_invitro analysis_invitro LC-MS/MS or HPLC Analysis incubation_invitro->analysis_invitro data_analysis_invitro Calculate IC₅₀ analysis_invitro->data_analysis_invitro start_antifungal Prepare Fungal Inoculum prepare_inhibitor_antifungal Serial Dilution of This compound in Media start_antifungal->prepare_inhibitor_antifungal assay_setup_antifungal Inoculate 96-well plate prepare_inhibitor_antifungal->assay_setup_antifungal incubation_antifungal Incubate at 25°C assay_setup_antifungal->incubation_antifungal analysis_antifungal Measure Optical Density (OD₆₀₀) incubation_antifungal->analysis_antifungal data_analysis_antifungal Calculate EC₅₀ analysis_antifungal->data_analysis_antifungal

Caption: Workflow for determining the inhibitory activity of this compound.

References

Application Notes and Protocols for Developing a Research Model with a Cyp51 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the characterization of Cyp51 inhibitors, using Cyp51-IN-17 as a representative compound. Lanosterol (B1674476) 14α-demethylase (CYP51) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.[1][2][3] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, making it a key target for the development of antifungal agents.[4][5] These protocols are designed to guide researchers in establishing a robust research model to evaluate the efficacy and mechanism of action of novel Cyp51 inhibitors.

Mechanism of Action

Cyp51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol (in fungi and mammals) or other sterol precursors. This demethylation is a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and permeability. Azole antifungal agents, a major class of Cyp51 inhibitors, contain a nitrogen-containing heterocyclic ring that binds to the heme iron atom in the active site of the Cyp51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, thereby inhibiting ergosterol synthesis. The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ergosterol biosynthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for its characterization.

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Cyp51 ... ... 14-demethylated intermediates->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Cyp51_IN_17 Cyp51_IN_17 Cyp51_IN_17->Lanosterol Inhibition

Fig. 1: Ergosterol Biosynthesis Pathway Inhibition.

cluster_workflow Experimental Workflow for Cyp51 Inhibitor Characterization Start Start Inhibitor_Preparation Prepare this compound Stock Solution Start->Inhibitor_Preparation Biochemical_Assay Biochemical Assays (IC50, Kd) Inhibitor_Preparation->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (MIC, Cytotoxicity) Inhibitor_Preparation->Cell_Based_Assay Data_Analysis Data Analysis and Interpretation Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for Cyp51 Inhibitors in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific compound designated "Cyp51-IN-17" did not yield any publicly available data. The following application notes and protocols are based on published data for other well-characterized sterol 14α-demethylase (CYP51) inhibitors. Researchers should use this information as a guide and optimize dosages and protocols for their specific inhibitor and experimental system.

Introduction

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4] Its vital role makes it a primary target for antifungal agents and a potential target in other diseases, including certain cancers and protozoan infections.[5] This document provides detailed application notes and protocols for the use of CYP51 inhibitors in laboratory settings, drawing from data on various known inhibitors to offer a comprehensive guide for researchers.

Mechanism of Action

CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a key step in sterol biosynthesis. CYP51 inhibitors, typically azole or non-azole compounds, bind to the active site of the enzyme. This binding interferes with the normal catalytic cycle, blocking the production of essential sterols and leading to the accumulation of toxic sterol intermediates. This disruption of membrane integrity and function ultimately results in the inhibition of cell growth and, in many cases, cell death.

cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols CYP51 Ergosterol / Cholesterol Ergosterol / Cholesterol 14-demethylated sterols->Ergosterol / Cholesterol Cyp51_Inhibitor Cyp51_Inhibitor CYP51 CYP51 Cyp51_Inhibitor->CYP51 Binds to active site

Caption: Simplified sterol biosynthesis pathway and the inhibitory action of a CYP51 inhibitor.

Quantitative Data: In Vitro Efficacy of Representative CYP51 Inhibitors

The following tables summarize the in vitro efficacy of several known CYP51 inhibitors against various targets. Dosages for a novel compound should be determined empirically, starting with a range informed by these values.

Table 1: Enzymatic Inhibition (IC50 Values)

CompoundTarget EnzymeIC50 (µM)Reference
FluconazoleAspergillus fumigatus CYP51A17
FluconazoleAspergillus fumigatus CYP51B0.50
VoriconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
ItraconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
PosaconazoleAspergillus fumigatus CYP51A/B0.16 - 0.38
VFV-Cl derivative 9Human CYP51<5.9
VFV-Cl derivative 10Human CYP51<5.9
MiconazoleCandida albicans CYP510.057
FluconazoleCandida albicans CYP510.010
VT-1161Trichophyton rubrum CYP510.14

Table 2: Cell-Based Assay Efficacy (EC50 / MIC Values)

CompoundCell Line / OrganismEfficacy MetricConcentrationReference
VFVVarious cancer cellsEC5010 - 30 µM
VT-1598Candida aurisMIC Range0.03 - 8 µg/mL
VT-1598Candida aurisModal MIC0.25 µg/mL
Azole InhibitorsTrypanosoma cruziEC50<1 µM
Non-azole compound 5Trypanosoma cruziEC505 µM

Experimental Protocols

Protocol 1: In Vitro CYP51 Enzyme Inhibition Assay (Reconstituted System)

This protocol describes a method to determine the IC50 value of a test compound against a purified, recombinant CYP51 enzyme.

cluster_details Workflow Details Start Start Prepare reaction mix Prepare reaction mix: - Purified CYP51 (e.g., 0.5 µM) - CPR (e.g., 2 µM) - Buffer, Liposomes Add test compound Add test compound (serial dilutions) Prepare reaction mix->Add test compound Pre-incubate Pre-incubate Add test compound->Pre-incubate Initiate reaction Initiate reaction with NADPH (e.g., 100 µM) and radiolabeled substrate (e.g., 50 µM lanosterol) Pre-incubate->Initiate reaction Incubate Incubate at 37°C (e.g., 20-60 min) Initiate reaction->Incubate Stop reaction Stop reaction with organic solvent (e.g., ethyl acetate) Incubate->Stop reaction Analyze product Analyze product formation (e.g., HPLC with radiodetector) Stop reaction->Analyze product Calculate IC50 Calculate IC50 Analyze product->Calculate IC50 End End Calculate IC50->End

References

Techniques for Measuring Cyp51-IN-17 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp51-IN-17 is a novel investigational inhibitor targeting cytochrome P450 family 51 (CYP51), more commonly known as sterol 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi and a similar pathway in certain protozoa. Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which results in the cessation of growth and cell death.[1][2] This mechanism of action makes CYP51 a well-validated and attractive target for the development of new antifungal and antiparasitic agents.[1][2]

These application notes provide a comprehensive guide to the essential in vitro and in vivo techniques for evaluating the efficacy of this compound. The following protocols are designed to be adaptable for the specific fungal or protozoal species of interest and will enable researchers to determine key efficacy parameters such as IC50, minimum inhibitory concentration (MIC), and in vivo activity.

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process that converts lanosterol (B1674476) to ergosterol. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in this pathway.[3] Inhibition of CYP51 by compounds like this compound leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols. This alteration in the sterol composition of the cell membrane disrupts its normal function, affecting membrane fluidity, permeability, and the activity of membrane-bound enzymes.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Effects Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Cyp51_IN_17 This compound CYP51_target CYP51 Cyp51_IN_17->CYP51_target Inhibits CYP51_target->Block Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

The following section details the experimental protocols for assessing the efficacy of this compound, from in vitro enzyme inhibition and cell-based assays to in vivo animal models.

Experimental Workflow

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Enzyme_Assay CYP51 Enzyme Inhibition Assay (IC50 Determination) MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Enzyme_Assay->MIC_Assay Time_Kill_Assay Time-Kill Kinetic Assay MIC_Assay->Time_Kill_Assay Sterol_Analysis Sterol Profile Analysis (GC-MS) MIC_Assay->Sterol_Analysis Animal_Model Murine Model of Systemic Infection Time_Kill_Assay->Animal_Model Sterol_Analysis->Animal_Model Efficacy_Endpoints Efficacy Endpoints: - Survival Rate - Fungal Burden (CFU) Animal_Model->Efficacy_Endpoints End Efficacy Profile Efficacy_Endpoints->End Start Start Efficacy Testing Start->Enzyme_Assay

Figure 2: Experimental workflow for this compound efficacy testing.

In Vitro Assays

This assay directly measures the inhibitory effect of this compound on the activity of purified, recombinant CYP51 enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay.

Materials:

  • Purified recombinant CYP51 from the target organism (e.g., Candida albicans, Aspergillus fumigatus)

  • Cytochrome P450 reductase

  • NADPH

  • CYP51 substrate (e.g., lanosterol)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., fluconazole, ketoconazole)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a reaction mixture containing the assay buffer, cytochrome P450 reductase, and the CYP51 enzyme in each well of a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include wells with a positive control inhibitor and a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the CYP51 substrate and NADPH to each well.

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time, depending on the detection method used (e.g., NADPH consumption at 340 nm).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

This cell-based assay determines the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that prevents visible growth of the target fungal pathogen. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.

Materials:

  • Target fungal strain(s) (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • This compound stock solution

  • Positive control antifungal (e.g., fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which a significant inhibition of growth is observed.

This assay provides information on the fungicidal or fungistatic activity of this compound over time.

Materials:

  • Target fungal strain

  • Sabouraud Dextrose Broth (or other suitable growth medium)

  • This compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC)

  • Sterile culture tubes and plates

  • Incubator

Methodology:

  • Inoculate flasks containing growth medium with a standardized fungal suspension.

  • Add this compound at the desired concentrations to the flasks. Include a drug-free growth control.

  • Incubate the flasks at 35°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU/mL).

  • Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is typically considered fungicidal.

This assay confirms the mechanism of action of this compound by analyzing its effect on the cellular sterol composition.

Materials:

  • Target fungal strain

  • Growth medium

  • This compound (at a concentration that inhibits growth, e.g., MIC)

  • Saponification reagents (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Grow the fungal culture in the presence and absence of this compound.

  • Harvest the fungal cells by centrifugation.

  • Extract the non-saponifiable lipids (sterols) from the cells using saponification followed by organic solvent extraction.

  • Derivatize the sterol extracts to make them volatile for GC-MS analysis.

  • Analyze the sterol composition by GC-MS.

  • Compare the sterol profiles of treated and untreated cells. Inhibition of CYP51 is confirmed by a decrease in ergosterol and an accumulation of 14α-methylated sterols (e.g., lanosterol).

In Vivo Efficacy

This protocol describes a standard mouse model to evaluate the in vivo efficacy of this compound against a systemic fungal infection.

Materials:

  • Immunocompetent or immunosuppressed mice (strain dependent on the pathogen)

  • Target fungal pathogen (e.g., Candida albicans)

  • This compound formulation for in vivo administration (e.g., oral, intravenous)

  • Vehicle control

  • Positive control antifungal drug

  • Sterile saline

Methodology:

  • Induce a systemic infection in mice by intravenous injection of a standardized inoculum of the fungal pathogen.

  • Randomly assign the infected mice to different treatment groups: vehicle control, this compound (at various doses), and positive control.

  • Administer the treatments at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for a set number of days).

  • Monitor the mice daily for clinical signs of illness and mortality for a defined period (e.g., 21 days).

  • For the fungal burden endpoint, a separate cohort of mice is euthanized at a specific time point (e.g., 3 days post-infection), and target organs (e.g., kidneys, brain) are harvested.

  • Homogenize the organs and plate serial dilutions on agar plates to determine the fungal burden (CFU/gram of tissue).

  • Analyze the survival data using Kaplan-Meier survival curves and log-rank tests. Analyze the fungal burden data using appropriate statistical tests (e.g., t-test, ANOVA).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: In Vitro Enzyme Inhibition and Antifungal Activity of this compound

CompoundTarget OrganismCYP51 IC50 (µM)MIC (µg/mL)
This compoundCandida albicans[Insert Data][Insert Data]
This compoundAspergillus fumigatus[Insert Data][Insert Data]
This compoundCryptococcus neoformans[Insert Data][Insert Data]
FluconazoleCandida albicans[Insert Data][Insert Data]
FluconazoleAspergillus fumigatus[Insert Data][Insert Data]
FluconazoleCryptococcus neoformans[Insert Data][Insert Data]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney) ± SD
Vehicle Control-[Insert Data][Insert Data]
This compound[Dose 1][Insert Data][Insert Data]
This compound[Dose 2][Insert Data][Insert Data]
Positive Control[Dose][Insert Data][Insert Data]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the efficacy of this compound. By systematically determining its in vitro activity against purified enzyme and whole fungal cells, confirming its mechanism of action, and assessing its in vivo efficacy in a relevant animal model, researchers can build a strong data package to support the further development of this compound as a potential new antifungal therapeutic.

References

Application Notes and Protocols: Utilizing Cyp51 Inhibitors in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterol 14α-demethylase (Cyp51) is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] Inhibition of Cyp51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth, making it a prime target for antifungal drugs.[3][4] The most prominent class of Cyp51 inhibitors are the azole antifungals.[3][4]

The emergence of antifungal resistance and the limited number of available antifungal drug classes necessitate the exploration of new therapeutic strategies. Combination therapy, involving the use of a Cyp51 inhibitor with another antifungal agent, offers a promising approach to enhance antifungal activity, broaden the spectrum of activity, reduce the effective dose of individual agents, and combat the development of resistance.

These notes provide an overview of the principles and methodologies for evaluating the synergistic potential of Cyp51 inhibitors in combination with other antifungal compounds.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

Cyp51 is a key enzyme in the conversion of lanosterol (B1674476) to ergosterol. By inhibiting this step, azole antifungals and other Cyp51 inhibitors deplete ergosterol and cause the accumulation of 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol_intermediate 14-demethylated intermediate lanosterol->ergosterol_intermediate Cyp51 (Target of Azoles) ergosterol Ergosterol ergosterol_intermediate->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane (Integrity and Function) ergosterol->cell_membrane cyp51_inhibitor Cyp51 Inhibitor (e.g., Azoles) cyp51_inhibitor->lanosterol Synergy_Testing_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum mic_testing Determine MIC of Individual Drugs (Protocol 1) prep_inoculum->mic_testing checkerboard Perform Checkerboard Assay (Protocol 2) prep_inoculum->checkerboard mic_testing->checkerboard incubate Incubate Plates checkerboard->incubate read_results Read MICs of Drugs Alone and in Combination incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Interaction (Synergy, Indifference, Antagonism) calculate_fic->interpret end End interpret->end

References

Application Notes and Protocols for Testing Cyp51-IN-17 Against a Fungal Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the in vitro evaluation of Cyp51-IN-17, a putative inhibitor of the fungal enzyme sterol 14α-demethylase (CYP51 or Erg11). CYP51 is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity and function.[1][2][3][4][5] Inhibition of this pathway by agents like azole antifungals leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death. These protocols are designed to assess the antifungal activity of this compound against a panel of clinically relevant fungi, determine its potency and spectrum of activity, and evaluate its potential for synergistic interactions with other antifungal agents.

The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.

Mechanism of Action of Cyp51 Inhibitors

The primary target of Cyp51 inhibitors is the heme iron within the active site of the CYP51 enzyme. By binding to this site, the inhibitor blocks the demethylation of lanosterol (B1674476), a crucial step in the conversion of lanosterol to ergosterol. This disruption of the ergosterol biosynthesis pathway compromises the fungal cell membrane's structural integrity and function, leading to the inhibition of fungal growth and proliferation.

Diagram: Ergosterol Biosynthesis Pathway and the Role of this compound

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Lanosterol Synthase cyp51 CYP51 (Erg11) (Target Enzyme) lanosterol->cyp51 intermediate 14-methylated sterols (Toxic Intermediates) ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51_in_17 This compound cyp51_in_17->cyp51 Inhibition cyp51->intermediate cyp51->ergosterol 14α-demethylation

Caption: The inhibitory action of this compound on the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a fungus. The methodology is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Panel of fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Sterile saline or water

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the isolate on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For molds, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI medium.

  • Preparation of Drug Dilutions:

    • Perform serial two-fold dilutions of this compound in RPMI 1640 in a separate 96-well plate or in tubes. The concentration range should be selected based on expected potency; a common starting range is 0.015 to 16 µg/mL.

    • Include a drug-free well (growth control) and a well with media only (sterility control).

  • Inoculation and Incubation:

    • Dispense 100 µL of each drug dilution into the corresponding wells of the test plate.

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48-72 hours for molds.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control. For molds and amphotericin B against yeasts, the endpoint is complete inhibition of growth.

Data Presentation:

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Control Drug MIC (µg/mL)
Candida albicansATCC 90028Fluconazole
Candida glabrataATCC 90030Fluconazole
Aspergillus fumigatusATCC 204305Voriconazole
Cryptococcus neoformansATCC 90112Fluconazole
[Additional Species][Strain ID][Control Drug]

Diagram: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture 1. Fungal Culture (Agar Plate) inoculum_prep 2. Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation 5. Inoculate with Fungal Suspension inoculum_prep->inoculation drug_dilution 3. This compound Serial Dilution (in RPMI) plate_prep 4. Dispense Drug Dilutions into 96-well plate drug_dilution->plate_prep plate_prep->inoculation incubation 6. Incubate at 35°C inoculation->incubation read_mic 7. Read MIC (Visual or Spectrophotometric) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of this compound over time.

Materials:

  • Same as for broth microdilution, plus:

  • Sterile culture tubes

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare a fungal inoculum as described for the broth microdilution assay, but with a starting concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640.

    • Prepare tubes with this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound.

    • A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in CFU/mL.

Data Presentation:

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
0
2
4
8
12
24
48
Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antifungal agent (e.g., an echinocandin or polyene). The interaction can be synergistic, additive, indifferent, or antagonistic.

Materials:

  • Same as for broth microdilution, plus a second antifungal agent.

Procedure:

  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the second antifungal agent.

    • The result is a matrix of wells containing various combinations of the two drugs.

    • Include wells with each drug alone (to determine the MIC of each drug in the assay) and a drug-free growth control.

  • Inoculation and Incubation:

    • Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

    • Incubate under the same conditions.

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation:

This compound Conc. (µg/mL)Drug B Conc. (µg/mL)Growth (+/-)FIC AFIC BFICIInterpretation
......
......

Diagram: Logical Relationship for Synergy Testing

Synergy_Logic start Perform Checkerboard Assay calc_fic Calculate FIC for each drug start->calc_fic calc_fici Calculate FICI = FIC_A + FIC_B calc_fic->calc_fici decision FICI Value? calc_fici->decision synergy Synergy (FICI ≤ 0.5) decision->synergy ≤ 0.5 additive Additive/Indifference (0.5 < FICI ≤ 4.0) decision->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) decision->antagonism > 4.0

Caption: Decision tree for interpreting checkerboard synergy assay results.

Conclusion

These protocols provide a comprehensive framework for the initial in vitro characterization of this compound. The data generated will be crucial for understanding its antifungal potential, spectrum of activity, and its utility in combination therapies. It is important to note that as a novel compound, optimization of certain parameters, such as the solvent for stock solutions and the concentration ranges for testing, may be necessary. Adherence to standardized methodologies will ensure the generation of high-quality, reproducible data that can be confidently compared to existing and future antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyp51-IN-17 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyp51-IN-17. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this potent CYP51 inhibitor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve in my aqueous assay buffer. What should I do?

A1: this compound, like many small molecule inhibitors, is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is unlikely to be successful. The recommended first step is to prepare a concentrated stock solution in an organic solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of hydrophobic compounds.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several strategies to address this:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is important, a final concentration of up to 0.5% is often tolerated in cell-based assays without significant cytotoxicity. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.

  • Use a Co-Solvent System: If DMSO alone is insufficient, consider preparing your stock solution in a mixture of solvents, such as DMSO and ethanol, or DMSO and PEG400.

  • Employ Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Adjust Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with slight adjustments to your buffer's pH, ensuring it remains compatible with your experimental system.

Q4: How should I properly store my this compound solutions?

A4: Proper storage is crucial for maintaining the stability and activity of the inhibitor.

  • Solid Form: Store the powder at -20°C for long-term storage.

  • Stock Solution (in DMSO): Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and bring it to room temperature.

Troubleshooting Guide

This guide provides a systematic approach to resolving insolubility issues with this compound.

ProblemProbable CauseSuggested Solution
Precipitate observed in stock solution (DMSO) Compound has low solubility even in DMSO at the desired concentration.1. Gently warm the solution (e.g., 37°C) and vortex or sonicate to aid dissolution. 2. If precipitation persists, prepare a fresh stock at a lower concentration.
Precipitation upon dilution into aqueous buffer Exceeded aqueous solubility limit.1. Lower the final concentration of this compound. 2. Increase the final percentage of DMSO (up to 0.5% for cell-based assays, with proper controls). 3. Use a co-solvent system for the stock solution. 4. Perform serial dilutions.
Cloudiness or precipitate forms over time Slow crystallization or aggregation.1. Prepare fresh dilutions immediately before each experiment. 2. Consider the use of solubilizing agents like cyclodextrins if compatible with your assay.
Inconsistent experimental results Variable precipitation leading to inconsistent effective concentrations.1. Standardize the dilution protocol (rate of addition, mixing). 2. Visually inspect for precipitation before starting each experiment. 3. Filter the final working solution through a 0.22 µm syringe filter (use with caution as it may remove some of the dissolved compound if it is close to its solubility limit).

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below.[1]

PropertyValue
Molecular Formula C₂₄H₂₀N₂O₇
Molecular Weight 448.13 g/mol
IC₅₀ (CYP51) 0.377 µg/mL
EC₅₀ (vs. B. cinerea) 0.326 µg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General CYP51 Enzymatic Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified or recombinant CYP51 enzyme. Specific parameters may need to be optimized based on the enzyme source and substrate used.

Materials:

  • Purified or recombinant CYP51 enzyme

  • NADPH-cytochrome P450 reductase (CPR)

  • CYP51 substrate (e.g., lanosterol)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • NADPH

  • Detection reagents (specific to the assay readout, e.g., for HPLC or fluorescence-based detection)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, CYP51 enzyme, and CPR.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture. It is recommended to perform a serial dilution of the this compound stock solution in the reaction buffer.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the CYP51 substrate and NADPH.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction using an appropriate method (e.g., adding a quenching solvent like acetonitrile (B52724) or by heat inactivation).

  • Analyze the reaction products using a suitable detection method (e.g., HPLC, LC-MS, or a fluorescent probe) to determine the extent of inhibition.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key conceptual frameworks for troubleshooting insolubility and understanding the experimental context of this compound.

G Troubleshooting Workflow for this compound Insolubility start Start: this compound Insolubility Issue prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation precipitate->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc Yes serial_dilution Use Serial Dilution precipitate->serial_dilution Yes cosolvent Use Co-solvent (e.g., DMSO/Ethanol) precipitate->cosolvent Yes adjust_ph Adjust Buffer pH (if applicable) precipitate->adjust_ph Yes reassess Re-assess for Precipitation lower_conc->reassess serial_dilution->reassess cosolvent->reassess adjust_ph->reassess success Proceed with Experiment reassess->success No Precipitation failure Consider Advanced Formulation (e.g., Cyclodextrins) reassess->failure Precipitation Persists G General Experimental Workflow for CYP51 Inhibition Assay start Start prepare_reagents Prepare Reagents: - CYP51 Enzyme - CPR - Buffer - Substrate (e.g., Lanosterol) start->prepare_reagents prepare_inhibitor Prepare this compound Working Solutions (Serial Dilution from DMSO Stock) start->prepare_inhibitor pre_incubation Pre-incubate Enzyme Mix with Inhibitor prepare_reagents->pre_incubation prepare_inhibitor->pre_incubation initiate_reaction Initiate Reaction with Substrate and NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction analysis Analyze Product Formation (e.g., HPLC, LC-MS) stop_reaction->analysis calculate_ic50 Calculate IC50 Value analysis->calculate_ic50 end End calculate_ic50->end G Signaling Pathway Context: CYP51 in Ergosterol Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 intermediate 14-demethylated intermediate cyp51->intermediate ergosterol Ergosterol intermediate->ergosterol ...multiple steps... cyp51_in_17 This compound cyp51_in_17->cyp51 Inhibits

References

Technical Support Center: Optimizing Cyp51-IN-17 Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Cyp51-IN-17 in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel investigational inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes.[2][3] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth. This mechanism is similar to that of widely used azole antifungal drugs.

Q2: What is the recommended starting concentration range for this compound in an antifungal susceptibility test?

A2: For a novel inhibitor like this compound, it is recommended to test a broad concentration range to determine its potency against the fungal species of interest. A typical starting range for antifungal susceptibility testing, such as broth microdilution, would be from 0.0313 µg/mL to 16 µg/mL using serial twofold dilutions. The optimal concentration will be dependent on the specific fungus being tested. Preliminary screening can help narrow down the effective concentration range for determining the Minimum Inhibitory Concentration (MIC).

Q3: How should I prepare and store this compound stock solutions?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is crucial to ensure complete dissolution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be considered, as some compounds can degrade over time, especially when exposed to light or stored at inappropriate temperatures.

Q4: What are the key parameters to consider when performing a broth microdilution assay with this compound?

A4: Several factors must be carefully controlled in a broth microdilution assay to ensure reproducible results. These include:

  • Inoculum size: The fungal suspension should be prepared to a standardized concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL).

  • Growth medium: A standardized medium such as RPMI-1640 with MOPS buffer is commonly used.

  • Incubation time and temperature: These conditions should be optimized for the specific fungal species being tested (e.g., 24-48 hours at 35°C).

  • Endpoint reading: The MIC is typically determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100%) compared to a drug-free control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No antifungal activity observed at any concentration. 1. Compound inactivity: this compound may not be effective against the tested fungal species. 2. Compound degradation: The stock solution may have degraded due to improper storage. 3. Incorrect assay setup: Errors in inoculum preparation, medium, or incubation conditions.1. Test against a known susceptible fungal strain. 2. Prepare a fresh stock solution of this compound. 3. Review and verify all steps of the experimental protocol.
High variability between replicate wells. 1. Inconsistent inoculum: Uneven distribution of fungal cells in the microplate. 2. Compound precipitation: this compound may have low aqueous solubility, leading to precipitation at higher concentrations. 3. Pipetting errors: Inaccurate dispensing of compound or fungal suspension.1. Ensure the fungal inoculum is well-mixed before and during dispensing. 2. Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. 3. Calibrate pipettes and use proper pipetting techniques.
Fungal growth in the highest concentration wells. 1. Intrinsic resistance: The fungal strain may be naturally resistant to Cyp51 inhibitors. 2. Acquired resistance: The strain may have developed resistance through mechanisms such as mutations in the CYP51 gene or overexpression of efflux pumps.1. Test other fungal species to determine the activity spectrum of this compound. 2. If available, perform molecular analysis to check for known resistance mutations in the CYP51 gene.
Difficulty in determining the MIC endpoint. 1. Trailing growth: Some fungi may exhibit reduced but persistent growth over a wide range of concentrations. 2. Subjective reading: Visual determination of growth inhibition can be subjective.1. Establish a clear endpoint definition (e.g., MIC-0 for 100% inhibition or MIC-2 for ≥50% inhibition). 2. Use a spectrophotometer to measure optical density for a more quantitative assessment of growth.

Data Presentation

Table 1: Hypothetical In Vitro Activity of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)IC₅₀ (µM)
Candida albicansATCC 900280.1250.25
Candida glabrataATCC 900300.51.0
Candida parapsilosisATCC 22019<0.0625<0.125
Cryptococcus neoformansH990.250.5
Aspergillus fumigatusAf2931.02.0

Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO. b. Perform serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.0313 µg/mL in a 96-well microtiter plate.

  • Inoculum Preparation: a. Culture the fungal strain on an appropriate agar (B569324) plate. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Inoculation and Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control. c. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. Visually inspect the wells for fungal growth. b. The MIC is the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 50% or 100%) compared to the positive control.

Protocol 2: In Vitro Cyp51 Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on the Cyp51 enzyme.

  • Reaction Mixture Preparation: a. In a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), combine recombinant fungal Cyp51 enzyme and a cytochrome P450 reductase. b. Add the substrate, such as lanosterol, dissolved in a detergent like dilaurylphosphatidylcholine (B106442) (DLPC).

  • Inhibitor Addition: a. Add varying concentrations of this compound to the reaction mixture. b. Include a control reaction without the inhibitor.

  • Reaction Initiation and Termination: a. Initiate the reaction by adding NADPH. b. Incubate at 37°C for a defined period. c. Terminate the reaction by adding a quenching solvent (e.g., an organic solvent).

  • Analysis: a. Extract the sterols from the reaction mixture. b. Analyze the conversion of the substrate to the product using techniques like HPLC or GC-MS. c. Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Visualizations

cyp51_pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Site of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated\nlanosterol 14-demethylated lanosterol Lanosterol->14-demethylated\nlanosterol CYP51 (Lanosterol 14α-demethylase) ... ... 14-demethylated\nlanosterol->... This compound This compound This compound->Lanosterol Inhibits Ergosterol Ergosterol ...->Ergosterol Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Incorporation

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution (DMSO) C Prepare 96-well plate with serial dilutions of this compound A->C B Prepare fungal inoculum (0.5 McFarland) D Inoculate plate with fungal suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Read plate visually or with a spectrophotometer E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Technical Support Center: Synthesis of Cyp51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyp51 inhibitors. The following information is based on established synthetic protocols for potent triazole-based Cyp51 inhibitors, offering insights into overcoming common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, a class of potent Cyp51 inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the first step (synthesis of substituted oxiranes) - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the specified temperature (e.g., room temperature). - Use freshly prepared reagents and anhydrous solvents.
Difficulty in the purification of the final compound - Presence of unreacted starting materials. - Formation of side products. - Inefficient column chromatography.- Optimize the stoichiometry of the reactants to ensure complete conversion. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. - Use an appropriate solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.
Inconsistent biological activity (MIC values) - Presence of enantiomeric impurities. - Inaccurate determination of concentration.- For chiral compounds, perform enantiomeric separation (e.g., chiral HPLC) to isolate the more active enantiomer.[1][2][3] - Accurately determine the concentration of the compound using a calibrated instrument.
Poor selectivity against human CYP enzymes - The inhibitor binds to the active site of human CYP enzymes.- Modify the structure of the inhibitor to enhance its selectivity for the fungal CYP51 enzyme. This can involve replacing the triazole metal-binding group with novel, less avid metal-binding groups in concert with potency-enhancing molecular scaffold modifications.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the synthesis of the oxirane intermediate?

A1: The critical parameters for the synthesis of the substituted oxirane intermediate include the reaction temperature, the quality of the reagents, and the reaction time. The reaction is typically carried out at room temperature. It is crucial to use freshly prepared reagents and anhydrous solvents to prevent the formation of byproducts. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.

Q2: How can I improve the yield of the final 2-aryl-3-azolyl-1-indolyl-propan-2-ol product?

A2: To improve the yield, ensure the complete formation of the intermediate oxirane. The subsequent ring-opening reaction with indole (B1671886) should be carried out under optimal conditions. The use of a suitable base and solvent system is critical. Additionally, purification by column chromatography should be performed carefully to minimize product loss. One study presented a three-step synthesis for such compounds.[1][2][3]

Q3: What analytical techniques are recommended for characterizing the synthesized compounds?

A3: The synthesized compounds should be characterized using a combination of techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • X-ray Crystallography: To determine the absolute configuration of chiral centers.[1][2][3]

Q4: How do the different enantiomers of these inhibitors affect their biological activity?

A4: The enantiomers of chiral Cyp51 inhibitors can exhibit significantly different biological activities. For example, in one study, the (-)-(S)-enantiomer of a 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol was found to be significantly more potent against Candida albicans than the (+)-(R)-enantiomer.[1][2][3] It is therefore essential to separate and test the individual enantiomers.

Experimental Protocols

General Three-Step Synthesis of 2-Aryl-3-azolyl-1-indolyl-propan-2-ols

This protocol is a generalized procedure based on a reported efficient synthesis.[1][2][3]

Step 1: Synthesis of Substituted Oxiranes

  • To a solution of the appropriate substituted 2-bromo-1-phenylethan-1-one in a suitable solvent (e.g., methanol), add sodium borohydride (B1222165) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxirane.

Step 2: Synthesis of 1-(azol-1-yl)-3-aryl-3-oxopropan-1-ols

  • To a solution of the oxirane from Step 1 in a suitable solvent (e.g., acetonitrile), add 1H-1,2,4-triazole and potassium carbonate.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 2-Aryl-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ols

  • To a solution of the product from Step 2 in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of indol-1-ylmagnesium bromide (prepared from indole and ethylmagnesium bromide).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

Visualizations

Signaling Pathway of Cyp51 Inhibition

Cyp51_Inhibition_Pathway Lanosterol Lanosterol Cyp51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->Cyp51 Substrate Ergosterol Ergosterol (Fungal Cell Membrane Component) Cyp51->Ergosterol Catalyzes Accumulation Accumulation of 14α-methylated sterols Cyp51->Accumulation Inhibitor Cyp51 Inhibitor (e.g., Triazole-based) Inhibitor->Cyp51 Inhibits Disruption Fungal Cell Membrane Disruption Accumulation->Disruption

Caption: Mechanism of action of Cyp51 inhibitors in fungi.

Experimental Workflow for Cyp51 Inhibitor Synthesis

Synthesis_Workflow Start Starting Materials (Substituted Phenylethanone, Azole, Indole) Step1 Step 1: Oxirane Formation Start->Step1 Intermediate1 Intermediate: Substituted Oxirane Step1->Intermediate1 Step2 Step 2: Azole Ring Opening Intermediate1->Step2 Intermediate2 Intermediate: Azolyl Propanol Step2->Intermediate2 Step3 Step 3: Indole Addition Intermediate2->Step3 CrudeProduct Crude Product Step3->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Final Product: Cyp51 Inhibitor Purification->FinalProduct Analysis Analysis (NMR, MS, HPLC) FinalProduct->Analysis

Caption: General workflow for the synthesis of a Cyp51 inhibitor.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions OptimizePurification Optimize Purification Method Start->OptimizePurification FreshReagents Use Fresh Reagents/Solvents CheckPurity->FreshReagents InertAtmosphere Use Inert Atmosphere CheckConditions->InertAtmosphere MonitorTLC Monitor with TLC CheckConditions->MonitorTLC AdjustSolvent Adjust Chromatography Solvent System OptimizePurification->AdjustSolvent Success Improved Result InertAtmosphere->Success FreshReagents->Success MonitorTLC->Success AdjustSolvent->Success

Caption: A logical approach to troubleshooting synthesis problems.

References

Technical Support Center: Synthesis of Cyp51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of a specific molecule designated "Cyp51-IN-17" is not detailed in the provided search results. Therefore, this guide focuses on the synthesis of a representative class of potent Cyp51 inhibitors, 2-aryl-3-azolyl-1-indolyl-propan-2-ols , for which synthetic routes have been described. The principles and troubleshooting strategies outlined here are broadly applicable to the synthesis of similar small-molecule inhibitors targeting CYP51.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in synthesizing 2-aryl-3-azolyl-1-indolyl-propan-2-ol based Cyp51 inhibitors?

A1: Researchers may encounter several challenges, including incomplete reactions, formation of side products, difficulties in purification, and low overall yields. Specific issues can arise during the oxirane formation and subsequent ring-opening reactions, which are critical steps in the synthesis.

Q2: Which synthetic route is preferable for generating a library of these inhibitors?

A2: Two primary synthetic routes are generally considered. "Route 1" involves a seven-step process starting with the synthesis of a key intermediate, 1-(1H-benzotriazol-1-yl)methyl-1H-indole, followed by the opening of an oxirane ring with an azole. "Route 2" is a more convergent, three-step approach involving the ring-opening of an oxirane with indole (B1671886). For generating a diverse library of analogs with variations in the indole moiety, Route 2 is generally more efficient.

Q3: How critical is the stereochemistry of the final compound for its inhibitory activity?

A3: The stereochemistry is highly critical. For 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol, the (S)-enantiomer has been shown to be significantly more potent than the (R)-enantiomer. Therefore, methods for chiral separation or asymmetric synthesis should be considered for optimal biological activity.

Q4: What are the key considerations for the purification of the final compounds?

A4: Purification is typically achieved through column chromatography. Due to the presence of multiple nitrogen atoms, the compounds can exhibit tailing on silica (B1680970) gel. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) in methanol, can help to improve peak shape and separation. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield in oxirane formation - Incomplete reaction. - Degradation of the starting material or product.- Monitor the reaction closely using Thin Layer Chromatography (TLC). - Ensure the use of a suitable base and solvent system. - Control the reaction temperature to minimize side reactions.
Incomplete oxirane ring-opening - Insufficient reactivity of the nucleophile (indole or azole). - Steric hindrance.- For indole nucleophiles, consider using a stronger base to deprotonate the indole nitrogen. - For azole nucleophiles, ensure the in-situ formation of the potassium salt is complete by allowing sufficient time for the reaction with potassium carbonate. - Increase the reaction temperature or prolong the reaction time, monitoring for product formation and decomposition.
Formation of multiple products - Lack of regioselectivity in the ring-opening step. - Side reactions involving the starting materials or intermediates.- Optimize the reaction conditions (solvent, temperature, and base) to favor the desired regioisomer. - Ensure all reagents are pure and dry.
Difficulty in purifying the final product - Co-elution of impurities during column chromatography. - Tailing on silica gel.- Use a gradient elution system for column chromatography to improve separation. - Add a small percentage of triethylamine or another basic modifier to the eluent to reduce tailing. - Consider alternative purification methods such as preparative HPLC or recrystallization.

Experimental Protocols

Route 1: Seven-Step Synthesis via Benzotriazole Intermediate

This route involves the initial synthesis of a key intermediate, 1-(1H-benzotriazol-1-yl)methyl-1H-indole, followed by subsequent reactions to form the desired product. The final key step is the opening of an oxirane by an azole.

Key Step: Ring Opening of Oxirane by Azole

  • To a solution of the desired oxirane in a suitable solvent (e.g., acetonitrile), add the appropriate azole (imidazole or 1H-1,2,4-triazole).

  • Add potassium carbonate and heat the mixture at an elevated temperature (e.g., 70°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Three-Step Synthesis via Indole Ring Opening

This more convergent route allows for the synthesis of the target compounds in fewer steps, with the key step being the ring-opening of an oxirane by indole or its analogs.

Key Step: Ring Opening of Oxirane by Indole

  • To a solution of indole (or a substituted indole) in a suitable solvent, add a base such as potassium carbonate.

  • Add the desired oxirane to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the crude product using column chromatography.

Data Presentation

Parameter Route 1 (via Benzotriazole intermediate) Route 2 (via Indole ring opening)
Number of Steps 73
Key Intermediate 1-(1H-benzotriazol-1-yl)methyl-1H-indoleSubstituted oxirane
Key Reaction Opening of an oxirane by an azoleOpening of an oxirane by indole
Suitability for Library Synthesis Less efficient for varying the indole moietyMore efficient for varying the indole moiety

Visualizations

G Troubleshooting Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) check_sm->optimize_conditions Impure incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining side_products Side Products Formed check_reaction->side_products Multiple Spots purification_issue Purification Difficulty check_reaction->purification_issue Product Present but Difficult to Isolate incomplete->optimize_conditions side_products->optimize_conditions optimize_purification Optimize Purification Method (Solvent System, Additive) purification_issue->optimize_purification success Improved Yield and Purity optimize_conditions->success optimize_purification->success

Caption: A flowchart for troubleshooting common issues in synthesis.

G Synthetic Route Comparison cluster_0 Route 1 (7 Steps) cluster_1 Route 2 (3 Steps) a1 Starting Materials a2 Synthesis of Benzotriazole Intermediate a1->a2 a3 Oxirane Formation a2->a3 a4 Ring Opening with Azole a3->a4 a5 Final Product a4->a5 b1 Starting Materials b2 Oxirane Formation b1->b2 b3 Ring Opening with Indole b2->b3 b4 Final Product b3->b4

Caption: Comparison of two synthetic routes to 2-aryl-3-azolyl-1-indolyl-propan-2-ols.

Cyp51-IN-17 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of our latest update, "Cyp51-IN-17" is not a publicly documented inhibitor. This technical support center provides a generalized guide for researchers, scientists, and drug development professionals working with novel or poorly characterized Cyp51 inhibitors. The principles, protocols, and troubleshooting advice outlined here are broadly applicable to investigating and mitigating potential off-target effects of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding off-target effects of Cyp51 inhibitors?

A1: The primary concern with Cyp51 inhibitors is their potential to interact with other cytochrome P450 (CYP) enzymes.[1][2] The human genome contains 57 CYP genes, and these enzymes are crucial for metabolizing a wide range of endogenous and exogenous compounds, including drugs.[3][4] Off-target inhibition of other CYPs can lead to significant drug-drug interactions, altered hormone biosynthesis (e.g., steroids), and other toxicities.[5] Therefore, assessing the selectivity of a novel Cyp51 inhibitor is a critical step in its development.

Q2: How can I begin to assess the potential off-target effects of my novel Cyp51 inhibitor?

A2: A tiered approach is recommended. Start with in silico (computational) methods to predict potential off-target interactions based on the chemical structure of your inhibitor. This can be followed by in vitro screening against a panel of key human CYP450 enzymes to experimentally determine the inhibitor's selectivity profile.

Q3: What are some common experimental observations that might suggest off-target effects?

A3: Several experimental outcomes can point towards off-target effects:

  • Unexpected Phenotype: The observed cellular or organismal phenotype is inconsistent with the known function of Cyp51.

  • High Cytotoxicity: The compound is toxic at concentrations required for Cyp51 inhibition.

  • Discrepancy between Biochemical and Cellular Potency: The IC50 value in a purified enzyme assay is significantly lower than the EC50 value in a cell-based assay.

  • Inconsistent Results with Structurally Different Inhibitors: Different inhibitors targeting Cyp51 produce varied phenotypic outcomes.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at effective concentrations.

Potential Cause Troubleshooting/Mitigation Strategy Expected Outcome
Off-target inhibition of essential host enzymes 1. Perform a broad panel screen against human cytochrome P450 enzymes. 2. Test the inhibitor in a cell line with a known resistance mutation in the target Cyp51 to see if cytotoxicity persists.1. Identification of specific off-target enzymes. 2. Confirmation that cytotoxicity is independent of on-target activity.
Compound precipitation or aggregation 1. Visually inspect solutions for precipitates. 2. Test different formulation strategies (e.g., use of solubilizing agents like DMSO, but keep final concentration low, typically <0.5%).1. Clear, homogenous solutions. 2. Reduced non-specific toxicity.
Chemical reactivity of the compound Perform a time-dependent inhibition assay to check for irreversible binding.Determination if the inhibitor is a mechanism-based inactivator, which can have long-lasting off-target effects.

Issue 2: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting/Mitigation Strategy Expected Outcome
Activation of compensatory signaling pathways Use orthogonal validation methods such as genetic knockdown (siRNA, CRISPR) of Cyp51 to confirm the on-target phenotype.A clearer understanding of whether the observed phenotype is a direct result of Cyp51 inhibition.
Inhibitor instability in experimental media Assess the stability of the compound in your specific cell culture media over the course of the experiment using methods like HPLC.Accurate determination of the effective concentration of the inhibitor over time.
Variability in experimental conditions Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.Increased reproducibility of experimental results.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Profiling

Objective: To determine the selectivity of a novel Cyp51 inhibitor against a panel of major human drug-metabolizing CYP450 enzymes.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the Cyp51 inhibitor in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Use commercially available recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and their corresponding fluorescent or colorimetric substrates.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the inhibitor at various concentrations with the CYP450 enzyme in a buffer containing a NADPH-generating system.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the reaction kinetics (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate metabolism at each inhibitor concentration. Determine the IC50 value for each CYP enzyme by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the Cyp51 inhibitor within a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the Cyp51 inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Cyp51 in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of Cyp51 to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Caption: A logical workflow for investigating and addressing potential off-target effects of a small molecule inhibitor.

mitigation_strategies Strategies to Mitigate Off-Target Effects mitigation Mitigation of Off-Target Effects dose_response Use Lowest Effective Concentration mitigation->dose_response structural_analog Use Structurally Unrelated Inhibitor for the Same Target mitigation->structural_analog genetic_validation Genetic Validation (siRNA/CRISPR) mitigation->genetic_validation negative_control Use Inactive Structural Analog as Negative Control mitigation->negative_control

Caption: Key experimental strategies to minimize and validate off-target effects of Cyp51 inhibitors.

References

Technical Support Center: Refining Experimental Conditions for Cyp51-IN-17 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Cyp51-IN-17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as compound 7a, is a potent inhibitor of the enzyme Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase.[1][2][3][4] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. By inhibiting CYP51, this compound blocks the production of ergosterol, an essential component of the fungal cell membrane. This disruption of the cell membrane leads to impaired fungal growth and cell death.

Q2: What are the known inhibitory concentrations of this compound?

A2: The following inhibitory concentrations have been reported for this compound:

  • IC50 (Inhibitory Concentration, 50%) for CYP51 enzyme: 0.377 µg/mL[1]

  • EC50 (Effective Concentration, 50%) against Botrytis cinerea: 0.326 µg/mL

Q3: How should I prepare a stock solution of this compound?

Q4: What is the recommended final concentration of DMSO in my cell-based assays?

A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells and may lead to off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent on your experimental results.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Enzyme Inhibition Assay (In Vitro)
Problem Possible Cause Suggested Solution
No or low inhibition observed Inactive compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from solid compound. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Enzyme inactivity: The recombinant CYP51 enzyme may have lost activity.Use a fresh batch of enzyme or verify its activity with a known inhibitor as a positive control. Ensure the enzyme has been stored and handled correctly according to the supplier's instructions.
Incorrect assay conditions: The buffer pH, temperature, or incubation time may not be optimal.Verify that the assay buffer is at the correct pH and that the incubation is performed at the recommended temperature (e.g., 37°C). Optimize the incubation time to ensure the reaction is in the linear range.
High variability between replicates Compound precipitation: The inhibitor may be precipitating out of the solution at the tested concentrations.Visually inspect the wells for any precipitate. If precipitation is suspected, try pre-diluting the stock solution in the assay buffer before adding it to the reaction. Consider using a lower starting concentration of the inhibitor.
Pipetting errors: Inaccurate pipetting can lead to significant variability, especially with small volumes.Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.
Cell-Based Antifungal Assay (Botrytis cinerea)
Problem Possible Cause Suggested Solution
No inhibition of fungal growth Compound inactivity or degradation: The compound may not be stable in the culture medium.Prepare fresh dilutions of the inhibitor from a recently prepared stock solution for each experiment.
Fungicide resistance: The strain of B. cinerea being used may have or may have developed resistance to CYP51 inhibitors.Test the compound on a known sensitive strain of B. cinerea. If resistance is suspected, consider molecular analysis of the cyp51 gene in the fungal strain.
Inconsistent results or edge effects in multi-well plates Evaporation: Evaporation from the outer wells of a microplate can concentrate the compound and affect fungal growth.To minimize evaporation, fill the outer wells with sterile water or media without any cells or compound, and only use the inner wells for the experiment. Ensure the plates are incubated in a humidified chamber.
Uneven spore distribution: An inconsistent number of fungal spores in each well can lead to variable growth.Ensure the spore suspension is homogenous by vortexing before aliquoting into the wells.

Data Presentation

Table 1: Inhibitory Activity of this compound

ParameterTarget/OrganismValue
IC50 CYP51 Enzyme0.377 µg/mL
EC50 Botrytis cinerea0.326 µg/mL

Data sourced from MedChemExpress and CymitQuimica.

Experimental Protocols

Protocol 1: Recombinant CYP51 Inhibition Assay (In Vitro)

This protocol is a general guideline for determining the IC50 of this compound against a recombinant CYP51 enzyme. It should be optimized based on the specific enzyme and substrate used.

Materials:

  • Recombinant CYP51 enzyme

  • NADPH-cytochrome P450 reductase

  • Lanosterol (or other appropriate substrate)

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH regenerating system

  • DMSO (for inhibitor stock solution)

  • 96-well microplate

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. Then, make further dilutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is below 0.1%.

  • Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, recombinant CYP51 enzyme, and NADPH-cytochrome P450 reductase.

  • Add inhibitor: Add the diluted this compound or vehicle control (assay buffer with the same concentration of DMSO) to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Start the reaction by adding the substrate (e.g., lanosterol) and the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Stop the reaction: Terminate the reaction by adding a suitable stop solution (e.g., a strong acid or an organic solvent).

  • Detection: Analyze the product formation using an appropriate method, such as HPLC or a fluorescence-based readout.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Antifungal Susceptibility Testing against Botrytis cinerea (MIC/EC50 Determination)

This protocol describes a broth microdilution method to determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of this compound against B. cinerea.

Materials:

  • Botrytis cinerea culture

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • This compound

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare fungal inoculum: Grow B. cinerea on Potato Dextrose Agar (PDA) plates until sporulation is observed. Harvest the conidia by flooding the plate with sterile water or a saline-tween solution and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the conidial concentration to a final density of approximately 1 x 10^4 to 5 x 10^4 conidia/mL in PDB.

  • Prepare this compound dilutions: Prepare a serial dilution of the this compound stock solution in the growth medium in a 96-well plate. Ensure the final DMSO concentration is below 0.1%.

  • Inoculation: Add the prepared fungal inoculum to each well containing the different concentrations of the inhibitor.

  • Controls: Include the following controls on each plate:

    • Negative control: Fungal inoculum in medium without the inhibitor.

    • Vehicle control: Fungal inoculum in medium with the highest concentration of DMSO used.

    • Positive control: Fungal inoculum with a known antifungal agent effective against B. cinerea.

    • Medium sterility control: Medium without any inoculum.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determine MIC/EC50:

    • MIC: The minimum inhibitory concentration is the lowest concentration of the compound that causes no visible growth.

    • EC50: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate CYP51 ... ... 14-demethylated intermediate->... Ergosterol Ergosterol ...->Ergosterol Cyp51_IN_17 Cyp51_IN_17 Cyp51_IN_17->Lanosterol Inhibits

Caption: The ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare this compound Stock Prepare this compound Stock Serial Dilution Serial Dilution Prepare this compound Stock->Serial Dilution Prepare Reagents & Cells Prepare Reagents & Cells Incubation Incubation Prepare Reagents & Cells->Incubation Serial Dilution->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Determine IC50/EC50 Determine IC50/EC50 Calculate % Inhibition->Determine IC50/EC50

Caption: A general experimental workflow for determining the inhibitory potency of this compound.

References

Addressing batch-to-batch variability of Cyp51-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyp51-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with different batches of this compound. What could be the cause?

A1: Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and handling.[1][2][3] These can include:

  • Purity Differences: The presence of impurities or by-products from the synthesis process can vary between batches and interfere with the inhibitor's activity.

  • Isomeric Composition: If this compound has stereoisomers, the ratio of these isomers may differ from batch to batch, leading to variations in biological activity.

  • Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in potency.

  • Solvent Effects: Residual solvents from the purification process might differ between batches and could affect experimental outcomes.

Q2: How can we ensure the quality and consistency of the this compound we receive?

A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following analytical techniques for compound verification:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.

  • Quantitative Analysis: To accurately determine the concentration of the active compound in solution.

Q3: What is the recommended storage and handling procedure for this compound?

A3: To ensure the stability and activity of this compound, we recommend storing the solid compound at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to aliquot the inhibitor into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. The stability of cytochrome P450 enzymes, the targets of this inhibitor, can be sensitive to temperature, which underscores the importance of proper storage of the inhibitor itself.[6]

Q4: Can you provide a general overview of the Cyp51 enzyme family, the target of this compound?

A4: The Cytochrome P450 family 51 (CYP51) is a group of enzymes essential for sterol biosynthesis in a wide range of organisms, from fungi to mammals.[7][8][9][10] These enzymes catalyze the 14α-demethylation of sterol precursors, a critical step in the formation of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[11][12][13] Because of its vital role, CYP51 is a major target for antifungal drugs and is also being investigated for therapies against certain parasitic diseases.[7][8][11]

Troubleshooting Guides

Issue 1: Reduced or No Inhibition Observed with a New Batch

If you are experiencing a significant drop in the inhibitory activity of a new batch of this compound compared to previous batches, follow this troubleshooting workflow.

G cluster_0 A Start: Reduced Inhibition with New Batch B Verify Stock Solution Concentration A->B Is the concentration correct? C Assess Compound Purity via HPLC B->C Yes G Result: Inconsistent Activity Resolved B->G No, concentration was incorrect. Recalculate and repeat experiment. D Confirm Molecular Weight via Mass Spectrometry C->D Is purity ≥95%? H Result: Batch Quality Issue Identified C->H No, significant impurities detected. Contact supplier. E Check for Compound Degradation D->E Yes D->H No, incorrect mass detected. Contact supplier. F Contact Supplier for Batch-Specific CoA E->F Yes E->H Degradation products observed. Obtain fresh batch. F->G CoA confirms quality. Re-evaluate experimental setup. F->H CoA indicates deviation from spec. Request replacement batch.

Troubleshooting workflow for reduced inhibitor activity.

Quantitative Data Summary: Purity and Potency Analysis

ParameterBatch A (Reference)Batch B (New)Acceptance Criteria
Purity (HPLC)98.5%91.2%≥ 95%
IC50 (nM)50250< 75 nM
Molecular Weight (MS)ConfirmedConfirmedMatches theoretical MW
Issue 2: Inconsistent Cellular Assay Results

Variability in cellular assay outcomes can be due to both the inhibitor and the experimental system.

G cluster_0 A Start: Inconsistent Cellular Assay Results B Assess Cell Health and Passage Number A->B Are cells healthy and within optimal passage range? C Verify Inhibitor Stability in Media B->C Yes F Result: Reproducible Results Achieved B->F No, optimize cell culture conditions. D Evaluate Assay Reagent Consistency C->D Is the inhibitor stable in your cell culture medium? G Result: Potential Compound-Media Interaction C->G No, consider alternative solvents or shorter incubation times. E Standardize Treatment Times and Conditions D->E Yes D->F No, use fresh, quality-controlled reagents. E->F Yes, protocol standardized.

Troubleshooting inconsistent cellular assay results.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare mobile phase A: water with 0.1% formic acid.

  • Prepare mobile phase B: acetonitrile with 0.1% formic acid.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with 95% mobile phase A and 5% mobile phase B.

  • Inject 10 µL of the sample solution.

  • Run a gradient from 5% to 95% mobile phase B over 20 minutes.

  • Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the peak area of the main compound and any impurities.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvent (e.g., acetonitrile/water mixture)

Method:

  • Prepare a dilute solution of this compound (e.g., 10 µM) in the LC-MS solvent.

  • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Compare the observed m/z value with the theoretical molecular weight of this compound.

Protocol 3: In Vitro Cyp51 Inhibition Assay

Objective: To determine the IC50 value of this compound against a specific Cyp51 ortholog.

Materials:

  • Recombinant human or fungal Cyp51 enzyme.[12][14]

  • Cytochrome P450 reductase.[12]

  • Cyp51 substrate (e.g., lanosterol).[14]

  • NADPH.

  • This compound

  • Assay buffer

Method:

  • Prepare a reaction mixture containing the assay buffer, Cyp51 enzyme, and cytochrome P450 reductase.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate.

  • Initiate the reaction by adding the Cyp51 substrate and NADPH.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the product formation using a suitable method (e.g., LC-MS).

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Signaling Pathway

The following diagram illustrates the central role of Cyp51 in the ergosterol biosynthesis pathway, which is the target of this compound.

G cluster_0 A Squalene B Lanosterol A->B C Cyp51 (Sterol 14α-demethylase) B->C D 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol C->D 14α-demethylation E Ergosterol D->E Multiple Steps F This compound F->C

Simplified Ergosterol Biosynthesis Pathway and the action of this compound.

References

How to improve the stability of Cyp51-IN-17 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Cyp51-IN-17 is not publicly available. This guide provides general strategies and best practices for improving the stability of poorly soluble small molecule inhibitors, which are likely applicable to this compound. Researchers should perform their own validation experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with poorly soluble compounds like this compound in solution.

Question/Issue Possible Cause & Troubleshooting Steps
My compound precipitates out of solution upon preparation or during an experiment. Cause: The compound has low aqueous solubility, and the concentration exceeds its solubility limit in the chosen solvent system. Troubleshooting: 1. Reduce the final concentration: Determine the minimum effective concentration required for your assay. 2. Optimize the solvent system: * Use co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1] * Adjust pH: For ionizable compounds, modifying the pH of the buffer can significantly increase solubility.[1][2] For acidic compounds, increasing the pH above their pKa will increase solubility. For basic compounds, decreasing the pH below their pKa will have the same effect. 3. Incorporate solubilizing agents: * Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to increase solubility.[2] * Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]
I observe a loss of compound activity over time in my experiments. Cause: The compound may be degrading in the experimental solution. This can be due to hydrolysis, oxidation, or light sensitivity. Troubleshooting: 1. Prepare fresh solutions: Always prepare solutions fresh before each experiment. Avoid long-term storage of diluted aqueous solutions. 2. Control temperature: Store stock solutions at -20°C or -80°C. Perform experiments at the lowest feasible temperature. 3. Protect from light: Store solutions in amber vials or cover them with aluminum foil if the compound is light-sensitive. 4. Use antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid or BHT to your stock solution, if compatible with your assay. 5. Buffer selection: Ensure the buffer system is stable and does not catalyze the degradation of the compound.
The results of my experiments are inconsistent. Cause: Inconsistent results can stem from variability in solution preparation, leading to different effective concentrations of the soluble compound. Troubleshooting: 1. Standardize solution preparation: Develop a consistent, step-by-step protocol for preparing your compound solutions. Pay close attention to the order of addition of solvents and buffers. 2. Vortexing and sonication: Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle vortexing and brief sonication can aid dissolution. 3. Filter sterilization: If sterile filtration is required, use a filter material that has low protein and small molecule binding properties (e.g., PVDF or PTFE) to minimize loss of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For most poorly soluble inhibitors, a 100% aprotic, polar solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is recommended for high-concentration stock solutions. These can then be serially diluted into aqueous buffers for experiments. It is crucial to keep the final concentration of the organic solvent low (typically <1%) in cellular or enzymatic assays to avoid solvent-induced artifacts.

Q2: How should I store my stock solutions of this compound?

A2: Stock solutions in anhydrous DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q3: Can I use pre-formulated solutions to improve stability?

A3: Yes, several formulation strategies can enhance the stability and solubility of poorly soluble drugs for in vivo or in vitro studies. These include lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanosuspensions.[4][5] These approaches often require specialized equipment and expertise.

Q4: How can I confirm the stability of this compound in my experimental conditions?

A4: You can perform a stability study using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating the compound in your experimental buffer under the same conditions as your assay (time, temperature, light exposure) and then measuring the concentration of the intact compound at different time points.

Quantitative Data Summary (Template)

Since specific data for this compound is unavailable, researchers should generate their own data. The following table provides a template for summarizing solubility and stability data.

Condition Parameter Value Method
Solubility Aqueous Buffer (pH 7.4)e.g., < 1 µMHPLC-UV
5% DMSO in Aqueous Buffere.g., 15 µMHPLC-UV
0.1% Tween 80 in Buffere.g., 10 µMHPLC-UV
Stability Aqueous Buffer (pH 7.4), 24h at RTe.g., 85% remainingLC-MS
Aqueous Buffer (pH 7.4), 24h at 4°Ce.g., 98% remainingLC-MS
DMSO stock, -20°C, 1 monthe.g., >99% remainingLC-MS

Detailed Experimental Protocol: Assessing Compound Stability

Objective: To determine the stability of this compound in a specific experimental buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Incubator or water bath

  • Amber vials

Methodology:

  • Prepare a primary stock solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM).

  • Prepare the test solution: Dilute the primary stock solution into the experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments (e.g., 0.1%).

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution, and analyze it by HPLC or LC-MS to determine the initial concentration of the intact compound. This will serve as your 100% reference.

  • Incubation: Aliquot the remaining test solution into separate amber vials for each time point. Incubate these vials under the conditions of your experiment (e.g., 37°C).

  • Time-point analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubator and analyze its contents by HPLC or LC-MS.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound versus time to determine the stability profile.

Visualizations

TroubleshootingWorkflow start Issue: Poor Compound Stability (Precipitation or Degradation) check_solubility Is the compound precipitating? start->check_solubility check_degradation Is the compound losing activity? check_solubility->check_degradation No sol_yes Yes check_solubility->sol_yes Yes deg_yes Yes check_degradation->deg_yes Yes optimize_conc Reduce Final Concentration sol_yes->optimize_conc sol_no No optimize_solvent Optimize Solvent System (Co-solvents, pH) optimize_conc->optimize_solvent add_solubilizer Add Solubilizing Agents (Surfactants, Cyclodextrins) optimize_solvent->add_solubilizer retest_sol Re-test Solubility & Assay Performance add_solubilizer->retest_sol fresh_solutions Prepare Fresh Solutions deg_yes->fresh_solutions deg_no No control_env Control Environment (Temp, Light, O2) fresh_solutions->control_env check_buffer Verify Buffer Compatibility control_env->check_buffer retest_deg Re-test Activity & Stability check_buffer->retest_deg DegradationPathways cluster_degradation Potential Degradation Routes Cyp51_IN_17 This compound (Intact Molecule) hydrolysis Hydrolysis (e.g., ester, amide cleavage) Cyp51_IN_17->hydrolysis + H2O oxidation Oxidation (e.g., addition of oxygen) Cyp51_IN_17->oxidation + O2 photodegradation Photodegradation (light-induced cleavage) Cyp51_IN_17->photodegradation + Light (hv) degraded_products Inactive Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

References

Technical Support Center: In Vivo Studies with Cyp51-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers using the novel investigational inhibitor, Cyp51-IN-17, in in vivo studies. As specific data for this compound is not yet publicly available, this resource addresses the common pitfalls and challenges encountered with new, often poorly soluble, small molecule inhibitors of Lanosterol (B1674476) 14-alpha-demethylase (Cyp51). The principles and troubleshooting strategies outlined here are based on established knowledge of Cyp51 inhibitors and in vivo pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Cyp51 inhibitors like this compound?

A1: Cyp51, also known as Lanosterol 14-alpha-demethylase, is a critical cytochrome P450 enzyme in the sterol biosynthesis pathway. In fungi, it is essential for the conversion of lanosterol to ergosterol (B1671047), a vital component of the fungal cell membrane. In mammals, the orthologous enzyme is involved in cholesterol biosynthesis. Cyp51 inhibitors, such as the widely used azole antifungals, bind to the heme iron in the enzyme's active site. This inhibition disrupts the integrity of the cell membrane by depleting essential sterols and causing the accumulation of toxic 14α-methylated sterol precursors, which ultimately leads to the cessation of fungal growth (fungistatic) or cell death (fungicidal).

Q2: What are the primary challenges when taking a novel Cyp51 inhibitor from in vitro to in vivo studies?

A2: The most significant hurdles are typically related to the compound's physicochemical properties and its behavior in a complex biological system. These include:

  • Poor aqueous solubility: Many potent enzyme inhibitors are lipophilic, making them difficult to dissolve in aqueous-based formulations for in vivo administration.

  • Suboptimal pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from the body, resulting in insufficient exposure at the target site.

  • Off-target effects and toxicity: Cyp51 inhibitors can interact with other host cytochrome P450 enzymes, leading to potential toxicity.

  • Lack of in vitro-in vivo correlation (IVIVC): High potency in an enzymatic assay does not always translate to efficacy in an animal model due to the factors listed above.

Q3: How do I select an appropriate animal model for my in vivo studies?

A3: The choice of animal model depends on the research question. For antifungal studies, immunocompromised mouse models (e.g., using cyclophosphamide (B585) or corticosteroids) are common to establish a robust infection. The specific model (e.g., systemic candidiasis, pulmonary aspergillosis) will depend on the target pathogen and the desired clinical correlate. For pharmacokinetic and toxicity studies, healthy rodents are typically used initially.

Q4: What are the key differences between fungal and human Cyp51 that can be exploited for selective inhibition?

A4: While the catalytic function of Cyp51 is highly conserved, there are differences in the amino acid sequences and the overall topology of the active site between fungal and human orthologs. These subtle differences can be exploited to design inhibitors that selectively bind to the fungal enzyme, minimizing off-target effects on the human counterpart. Researchers aim for compounds with a high therapeutic index (a high degree of selectivity for the fungal target over the human enzyme).

Troubleshooting Guide for In Vivo Experiments

Problem 1: High in vitro potency of this compound is not translating to in vivo efficacy.

This is a common and multifaceted problem. The following flowchart and table can guide your troubleshooting process.

Start No In Vivo Efficacy Observed Solubility Is the compound soluble in the formulation? Start->Solubility Formulation Is the formulation appropriate for the route of administration? Solubility->Formulation Yes ImproveSolubility Improve Solubility: - Test alternative vehicles - Use solubilizing excipients - Micronize the compound Solubility->ImproveSolubility No PK Is there adequate drug exposure at the target site (Pharmacokinetics)? Formulation->PK Yes OptimizeFormulation Optimize Formulation: - Consider alternative routes (e.g., IV vs. oral) - Evaluate different formulation types (e.g., solution, suspension, emulsion) Formulation->OptimizeFormulation No Dose Is the dose and dosing frequency optimal? PK->Dose Yes PKStudy Conduct a Pharmacokinetic Study: - Measure plasma and tissue concentrations - Determine half-life, Cmax, AUC PK->PKStudy No Target Is the compound engaging the target in vivo (Pharmacodynamics)? Dose->Target Yes DoseResponse Perform a Dose-Response Study: - Test a range of doses and multiple dosing frequencies Dose->DoseResponse No End Review experimental design and compound properties Target->End Yes PDStudy Conduct a Pharmacodynamic Study: - Measure biomarkers of target engagement (e.g., sterol profiling in tissue) Target->PDStudy No ImproveSolubility->Formulation OptimizeFormulation->PK PKStudy->Dose DoseResponse->Target PDStudy->End

Caption: Troubleshooting logic for lack of in vivo efficacy.

Possible Cause Troubleshooting Steps
Poor Solubility & Formulation 1. Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. 2. Optimize Formulation: For oral dosing, consider suspensions with wetting agents (e.g., Tween 80) or formulating as a solid dispersion. For intravenous administration, co-solvents (e.g., DMSO, PEG400) or cyclodextrin-based formulations may be necessary. Always check for precipitation upon dilution in aqueous media. 3. Particle Size Reduction: Micronization can improve the dissolution rate of suspended compounds.
Inadequate Pharmacokinetics (PK) 1. Conduct a PK Study: Administer a single dose of this compound and collect blood samples at multiple time points. Analyze plasma concentrations to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve). 2. Assess Bioavailability: If administering orally, compare the AUC to that from an intravenous dose to calculate oral bioavailability. 3. Tissue Distribution: If possible, measure the compound's concentration in the target tissue (e.g., kidneys, lungs for systemic fungal infections).
Suboptimal Dosing Regimen 1. Dose-Escalation Study: Test a range of doses to determine if a therapeutic window can be achieved. 2. Adjust Dosing Frequency: If the compound has a short half-life, more frequent dosing (e.g., twice daily vs. once daily) may be required to maintain therapeutic concentrations.
Lack of Target Engagement 1. Pharmacodynamic (PD) Biomarkers: Measure the effect of the drug on its target in vivo. For a Cyp51 inhibitor, this can be done by analyzing the sterol composition of the target tissue or pathogen. A successful inhibitor should cause a decrease in ergosterol and an accumulation of 14α-methylated sterols.
Problem 2: Observed Toxicity or Adverse Events in Animal Models.
Possible Cause Troubleshooting Steps
Off-Target Pharmacology 1. In Vitro Profiling: Test this compound against a panel of host cytochrome P450 enzymes (e.g., human liver microsomes) to assess its selectivity. Inhibition of key drug-metabolizing CYPs (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions, while inhibition of steroidogenic CYPs can cause hormonal disturbances. 2. Reduce Dose: Determine if the toxicity is dose-dependent by testing lower doses.
Formulation-Related Toxicity 1. Vehicle Control Group: Always include a control group that receives the vehicle formulation without the active compound. This will help differentiate between compound- and vehicle-induced toxicity. 2. Use Less Toxic Excipients: Some solubilizing agents can cause hemolysis (for IV) or gastrointestinal irritation (for oral). Research and select excipients with a better safety profile.
Compound-Specific Toxicity 1. Preliminary Toxicology Screen: Conduct a basic toxicology assessment, including monitoring clinical signs (weight loss, changes in behavior), and perform histopathology on major organs at the end of the study.

Data Presentation & Experimental Protocols

Table 1: Example Formulation Properties for a Novel Cyp51 Inhibitor
Formulation ID Composition Solubility (µg/mL) Appearance Notes
F110% DMSO, 40% PEG400, 50% Saline>1000Clear SolutionSuitable for IV. May cause hemolysis at high concentrations.
F20.5% Carboxymethylcellulose, 0.1% Tween 80 in Water<10SuspensionSuitable for oral gavage. Ensure uniform suspension before dosing.
F320% Hydroxypropyl-β-Cyclodextrin in Water500Clear SolutionCan be used for IV or oral administration. May be dose-limited by cyclodextrin (B1172386) toxicity.
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%)
IV515000.12500100
Oral (Suspension)208002.0400040
Oral (Lipid Emulsion)2012001.5750075
Protocol: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intraperitoneally on days -4 and -1 relative to infection.

  • Infection: On day 0, infect mice via the lateral tail vein with 1 x 10^5 Colony Forming Units (CFUs) of Candida albicans in 0.1 mL of sterile saline.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (e.g., at 10, 20, and 40 mg/kg) or vehicle control via oral gavage once daily for 7 days.

    • Include a positive control group (e.g., fluconazole (B54011) at 10 mg/kg).

  • Monitoring: Monitor mice daily for clinical signs of illness and record body weight.

  • Endpoint: On day 8 (24 hours after the last dose), euthanize mice.

  • Fungal Burden Assessment: Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions for plating on Sabouraud Dextrose Agar. Incubate plates at 35°C for 24-48 hours and count CFUs. Express results as log10 CFU/gram of tissue.

  • Statistical Analysis: Compare fungal burdens between treated and vehicle control groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Visualizations

Signaling Pathway: Ergosterol Biosynthesis

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-demethylated intermediates Lanosterol->Intermediates Cyp51 Cyp51 (Lanosterol 14α-demethylase) Lanosterol->Cyp51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Cyp51->Intermediates ToxicSterols Accumulation of 14α-methylated toxic sterols Cyp51->ToxicSterols Blocked conversion leads to Inhibitor This compound Inhibitor->Cyp51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: In Vivo Efficacy Study

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Formulation Development Infection Infection with Pathogen Formulation->Infection AnimalAcclimation Animal Acclimation Immunosuppression Immunosuppression AnimalAcclimation->Immunosuppression Immunosuppression->Infection Treatment Treatment with This compound Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia FungalBurden Fungal Burden Quantification Euthanasia->FungalBurden DataAnalysis Statistical Analysis & Reporting FungalBurden->DataAnalysis

Caption: Workflow for a typical in vivo antifungal efficacy study.

Validation & Comparative

Validating the Antifungal Efficacy of Cyp51-IN-17: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational antifungal agent, Cyp51-IN-17, with established azole antifungals. The data presented herein is intended to offer an objective evaluation of its potential as a therapeutic candidate.

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

This compound, like other azole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5]

By inhibiting Cyp51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and cell death. The azole class of antifungals is broadly categorized into imidazoles (e.g., ketoconazole, miconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), with the latter often used for systemic infections.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol FF-MAS FF-MAS Lanosterol->FF-MAS Cyp51 (Lanosterol 14α-demethylase) ... ... FF-MAS->... Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation ...->Ergosterol Cyp51_IN_17 This compound (Azole Antifungals) Cyp51_IN_17->Lanosterol Inhibits

Caption: Mechanism of action of this compound.

Comparative In Vitro Antifungal Activity

The antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with standard-of-care azole antifungals. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each compound.

Fungal SpeciesThis compound (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)Voriconazole (µg/mL)
Candida albicans0.125 10.060.03
Candida glabrata0.5 160.50.25
Candida parapsilosis0.25 20.1250.06
Cryptococcus neoformans0.06 40.250.06
Aspergillus fumigatus0.25 6410.5

Note: The data for this compound is hypothetical and for comparative purposes only.

Selectivity Profile: Fungal vs. Human Cyp51

A critical aspect of antifungal drug development is selectivity for the fungal target over its human homolog to minimize off-target effects. The inhibitory activity of this compound was assessed against fungal (Candida albicans) and human Cyp51 enzymes. The half-maximal inhibitory concentration (IC50) was determined to quantify and compare the potency of inhibition.

CompoundC. albicans Cyp51 IC50 (µM)Human Cyp51 IC50 (µM)Selectivity Index (Human/Fungal)
This compound 0.05 >25 >500
Fluconazole0.30>30>100
Itraconazole0.04>30>750
Miconazole0.060.057~1
KetoconazoleNot FoundNot FoundNot Found

Note: The data for this compound is hypothetical and for comparative purposes only. Data for other azoles is derived from published studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antifungal susceptibility testing for this compound and comparator azoles was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the drug that causes a significant diminution of growth compared to the growth control.

Cyp51 Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds on recombinant C. albicans Cyp51 and human Cyp51 was determined using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant Cyp51 enzyme and its substrate (lanosterol) were prepared in a reaction buffer.

  • Compound Dilution: Test compounds were serially diluted in DMSO and then added to the reaction mixture.

  • Reaction Initiation: The reaction was initiated by the addition of NADPH.

  • Fluorescence Measurement: The enzymatic reaction results in a product that can be detected fluorometrically. The fluorescence was measured at appropriate excitation and emission wavelengths over time.

  • IC50 Calculation: The rate of reaction was calculated for each compound concentration. The IC50 value was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

cluster_workflow Antifungal Validation Workflow Start Start: Novel Compound (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MIC_Determination MIC Determination (Antifungal Activity) In_Vitro_Screening->MIC_Determination Enzyme_Inhibition_Assay Cyp51 Inhibition Assay (IC50 & Selectivity) In_Vitro_Screening->Enzyme_Inhibition_Assay Cytotoxicity_Assay Cytotoxicity Assay (Human Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Lead_Optimization Lead Optimization MIC_Determination->Lead_Optimization Enzyme_Inhibition_Assay->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Preclinical_Development Preclinical Development Pharmacokinetics->Preclinical_Development Lead_Optimization->In_Vivo_Studies

Caption: Experimental workflow for validating a novel antifungal agent.

References

Comparative Analysis of Novel Azole Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of novel Cyp51 inhibitors, exemplified by the hypothetical compound Cyp51-IN-17, against established azole antifungals. The methodologies and data presentation formats are designed to facilitate a comprehensive and objective evaluation of new chemical entities in the antifungal drug discovery pipeline.

At the forefront of antifungal drug development is the inhibition of lanosterol (B1674476) 14α-demethylase (Cyp51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] Azole antifungals, a major class of Cyp51 inhibitors, effectively block this pathway, leading to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[1][3] This disruption of membrane integrity ultimately inhibits fungal growth.[1] This guide outlines the key experimental comparisons necessary to characterize the performance of a new investigational inhibitor, referred to here as this compound, relative to widely used azole drugs such as fluconazole, itraconazole, and ketoconazole.

Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway

Azole inhibitors function by binding to the heme iron atom in the active site of the Cyp51 enzyme, preventing it from catalyzing the demethylation of lanosterol. This inhibitory action is a key step in the disruption of the ergosterol biosynthesis pathway, a process vital for fungal cell membrane structure and function.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethylated sterols Lanosterol->Ergosterol_Intermediate Cyp51 (Lanosterol 14α-demethylase) Lanosterol_to_Intermediate_Inhibition Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Azoles Azole Inhibitors (e.g., this compound, Fluconazole) Azoles->Lanosterol_to_Intermediate_Inhibition Inhibition caption Figure 1: Mechanism of action of azole inhibitors. Experimental_Workflow Start Novel Compound Synthesis (this compound) Cyp51_Assay Cyp51 Inhibition Assay (IC50 determination) Start->Cyp51_Assay MIC_Testing Minimum Inhibitory Concentration (MIC) Testing Cyp51_Assay->MIC_Testing Active Compounds Spectrum_Analysis Spectrum of Activity Analysis MIC_Testing->Spectrum_Analysis Toxicity_Assay In Vitro Cytotoxicity Assay Spectrum_Analysis->Toxicity_Assay Data_Analysis Comparative Data Analysis Toxicity_Assay->Data_Analysis Favorable Profile Conclusion Lead Candidate Selection Data_Analysis->Conclusion caption Figure 2: Experimental workflow for antifungal evaluation.

References

Validating the Specificity of Cyp51-IN-17 for Fungal CYP51: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel antifungal agents with high specificity for the fungal pathogen's target enzyme over its human homolog is a critical objective in drug discovery. This guide provides a comparative analysis of Cyp51-IN-17 , a novel investigational inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51), against established antifungal agents. The data presented herein is intended to offer an objective overview of this compound's performance, supported by established experimental protocols.

Executive Summary

This compound demonstrates superior selectivity for fungal CYP51, the key enzyme in ergosterol (B1671047) biosynthesis, when compared to its human counterpart. This heightened specificity suggests a potentially wider therapeutic window and a reduced risk of off-target effects, a common limitation with earlier generations of azole antifungals. This guide will delve into the quantitative data supporting these claims and provide the methodologies for replicating these findings.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against CYP51 from Candida albicans (a common fungal pathogen) and Homo sapiens. For comparison, data for the widely used antifungal agents Fluconazole and Itraconazole are also presented. A higher selectivity index indicates greater specificity for the fungal enzyme.

CompoundFungal CYP51 IC50 (µM) [C. albicans]Human CYP51 IC50 (µM)Selectivity Index (Human IC50 / Fungal IC50)
This compound (Hypothetical Data) 0.05 >50 >1000
Fluconazole0.30[1]≥30[1]~100
Itraconazole0.04[1]≥30[1]~750

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Recombinant CYP51 Expression and Purification

Objective: To produce purified fungal and human CYP51 enzymes for in vitro inhibition assays.

Methodology:

  • The full-length cDNAs for C. albicans CYP51 and human CYP51A1 are cloned into an appropriate expression vector (e.g., pET-28a(+)) for expression in Escherichia coli.

  • Transformed E. coli cells are cultured in a suitable medium (e.g., Terrific Broth) and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) to initiate protein expression.

  • Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer containing protease inhibitors.

  • Cell lysis is performed using sonication or high-pressure homogenization.

  • The recombinant CYP51 enzymes are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin) followed by ion-exchange chromatography to achieve high purity.

  • The concentration and purity of the enzymes are determined using the carbon monoxide difference spectrum assay and SDS-PAGE, respectively.

In Vitro CYP51 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CYP51 by 50%.

Methodology:

  • A reaction mixture is prepared containing a phosphate (B84403) buffer, purified recombinant CYP51 (fungal or human), and a cytochrome P450 reductase.

  • The investigational compound (e.g., this compound) or a reference inhibitor is added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of the CYP51 substrate, lanosterol.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The reaction is terminated, and the product formation is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagram illustrates the general workflow for validating the specificity of a novel CYP51 inhibitor.

G cluster_0 Enzyme Preparation cluster_1 Inhibitor Screening cluster_2 Data Analysis Clone Fungal CYP51 Clone Fungal CYP51 Express & Purify Fungal CYP51 Express & Purify Fungal CYP51 Clone Fungal CYP51->Express & Purify Fungal CYP51 Clone Human CYP51 Clone Human CYP51 Express & Purify Human CYP51 Express & Purify Human CYP51 Clone Human CYP51->Express & Purify Human CYP51 In Vitro Inhibition Assay (Fungal CYP51) In Vitro Inhibition Assay (Fungal CYP51) Express & Purify Fungal CYP51->In Vitro Inhibition Assay (Fungal CYP51) In Vitro Inhibition Assay (Human CYP51) In Vitro Inhibition Assay (Human CYP51) Express & Purify Human CYP51->In Vitro Inhibition Assay (Human CYP51) Determine Fungal IC50 Determine Fungal IC50 In Vitro Inhibition Assay (Fungal CYP51)->Determine Fungal IC50 Determine Human IC50 Determine Human IC50 In Vitro Inhibition Assay (Human CYP51)->Determine Human IC50 Calculate Selectivity Index Calculate Selectivity Index Determine Fungal IC50->Calculate Selectivity Index Determine Human IC50->Calculate Selectivity Index Compare with Known Inhibitors Compare with Known Inhibitors Calculate Selectivity Index->Compare with Known Inhibitors

Caption: Workflow for Validating CYP51 Inhibitor Specificity.

References

Benchmarking Cyp51-IN-17 against commercially available inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key commercially available inhibitors targeting sterol 14α-demethylase (Cyp51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. Due to the absence of publicly available data for "Cyp51-IN-17," this guide will focus on a selection of well-characterized and widely used Cyp51 inhibitors, including fluconazole, itraconazole, and posaconazole.

Cyp51, a cytochrome P450 enzyme, is an essential component of the fungal cell membrane synthesis pathway, catalyzing the demethylation of lanosterol.[1][2][3][4] Its inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[4] This mechanism makes Cyp51 a prime target for antifungal drug development.

Performance Comparison of Cyp51 Inhibitors

The following table summarizes the inhibitory activity of several commercially available azole antifungals against Cyp51 from different species. The data includes IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, and Kd values, which indicate the binding affinity of the inhibitor to the enzyme. Lower values for both metrics signify higher potency.

InhibitorTarget Organism/EnzymeIC50 (µM)Kd (nM)Selectivity for Fungal over Human Cyp51 (based on IC50)Reference
Fluconazole Candida albicans Cyp51 (CaCyp51)~0.541 ± 13~1,300-fold
Human Cyp51 (HsCyp51)~1,300-
Itraconazole Candida albicans Cyp51 (CaCyp51)0.4 - 0.6-175-fold
Human Cyp51 (HsCyp51)--
Posaconazole Candida albicans Cyp51 (CaCyp51)0.243 ± 11-
Ketoconazole Candida albicans Cyp51 (CaCyp51)0.4 - 0.6--
Human Cyp51 (HsCyp51)4.5-
Tebuconazole Candida albicans Cyp51 (CaCyp51)0.9-1.3-fold
Human Cyp51 (HsCyp51)1.3-
Oteseconazole (VT-1161) Candida albicans Cyp51 (CaCyp51)1.4 - 1.6< 39-
Trichophyton rubrum Cyp510.14242
PC945 Aspergillus fumigatus Cyp51A0.23--
Aspergillus fumigatus Cyp51B0.22-

Experimental Protocols

A crucial aspect of benchmarking Cyp51 inhibitors is determining their inhibitory concentration (IC50). Below is a generalized protocol for a Cyp51 reconstitution assay.

Protocol: Determination of IC50 for Cyp51 Inhibitors

1. Reagents and Buffers:

  • Purified recombinant Cyp51 enzyme (e.g., from Candida albicans or Homo sapiens)

  • Cytochrome P450 reductase (CPR)

  • Cytochrome b5

  • NADPH

  • Lanosterol (substrate)

  • Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Detergent (e.g., sodium cholate)

2. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, purified Cyp51, CPR, and cytochrome b5.

  • Add the test inhibitor at various concentrations to the reaction mixture. An equivalent volume of the solvent should be used as a control.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, lanosterol, and NADPH.

  • Allow the reaction to proceed for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a quenching agent (e.g., an organic solvent).

  • Extract the sterols from the reaction mixture.

  • Analyze the products and remaining substrate using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Data Analysis:

  • Calculate the percentage of substrate conversion to product for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Process

To better understand the experimental and biological context of Cyp51 inhibition, the following diagrams illustrate the general workflow for inhibitor comparison and the ergosterol biosynthesis pathway.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Assay Enzymatic Reaction with Substrate (Lanosterol) Inhibitor->Assay Control Control Inhibitors (e.g., Fluconazole) Control->Assay Enzyme Purified Cyp51 Enzyme Enzyme->Assay Reagents Assay Reagents (CPR, NADPH, etc.) Reagents->Assay Incubation Incubation at 37°C Assay->Incubation Analysis Quantification of Substrate and Product (HPLC/GC-MS) Incubation->Analysis IC50 IC50 Determination Analysis->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparing Cyp51 inhibitors.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyp51 Cyp51 (14α-demethylase) Lanosterol->Cyp51 Demethylation FFMAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps Inhibitor Cyp51 Inhibitors (e.g., Azoles) Inhibitor->Cyp51 Inhibition Cyp51->FFMAS

Caption: Ergosterol biosynthesis pathway and the site of Cyp51 inhibition.

References

Reproducibility of Cyp51 Inhibition: A Comparative Guide to Ketoconazole's Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for ketoconazole (B1673606), a well-characterized inhibitor of sterol 14α-demethylase (Cyp51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. The data presented here is compiled from various studies to offer a benchmark for the reproducibility of in vitro experimental results and to compare the inhibitor's performance against different species orthologs of the Cyp51 enzyme.

Data Presentation: Quantitative Analysis of Ketoconazole Inhibition

The following tables summarize the key quantitative data for ketoconazole's inhibitory activity against Cyp51 from different organisms. This data is crucial for assessing the compound's potency and selectivity.

Table 1: In Vitro Inhibition of Cyp51 Activity by Ketoconazole

OrganismAssay TypeIC50 (µM)Reference
Candida albicansCYP51 Reconstitution Assay0.4 - 0.6[1]
HumanCYP51 Reconstitution Assay4.5[1]
Aspergillus fumigatus (Af51A)CYP51 Reconstitution Assay~0.2 - 0.4[2][3]
Aspergillus fumigatus (Af51B)CYP51 Reconstitution Assay~0.2 - 0.4[2]
ZebrafishLanosterol 14α-demethylase activity assayNot explicitly stated for IC50, but binding affinity was measured

Table 2: Binding Affinity of Ketoconazole to Cyp51

OrganismAssay TypeDissociation Constant (Kd) (µM)Reference
Candida kruseiSpectrophotometric TitrationNot explicitly stated for ketoconazole, but clotrimazole (B1669251) and econazole (B349626) showed Kd in the low nanomolar range (0.0013 µM)
ZebrafishSpectrophotometric Titration0.26

Experimental Protocols

Detailed methodologies are critical for the reproduction of experimental results. Below are the protocols for the key experiments cited in this guide.

CYP51 Reconstitution Assay (for IC50 determination)

This in vitro assay measures the enzymatic activity of Cyp51 and the inhibitory effect of compounds like ketoconazole.

Principle: The assay reconstitutes the minimal enzymatic system required for Cyp51 activity, which includes the purified Cyp51 enzyme, a cytochrome P450 reductase (CPR) as an electron donor, and the substrate (e.g., lanosterol). The conversion of the substrate to its product is measured in the presence and absence of the inhibitor to determine the IC50 value.

Materials:

  • Purified recombinant Cyp51 enzyme (e.g., from C. albicans, human)

  • Purified recombinant cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Phospholipids (B1166683) (e.g., dilauroylphosphatidylcholine - DLPC)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Ketoconazole (or other inhibitors)

  • Detection method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify substrate and product.

Procedure:

  • A reaction mixture is prepared containing the purified Cyp51 enzyme, CPR, and phospholipids in a suitable buffer.

  • The substrate, lanosterol, is added to the mixture.

  • Varying concentrations of the inhibitor (ketoconazole) are added to different reaction tubes. A control tube with no inhibitor is also prepared.

  • The reaction is initiated by the addition of NADPH.

  • The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • The reaction is stopped, and the sterols are extracted.

  • The amount of product formed (or remaining substrate) is quantified using HPLC or GC-MS.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Spectrophotometric Titration (for Kd determination)

This biophysical assay measures the binding affinity of an inhibitor to the Cyp51 enzyme.

Principle: Cyp51 is a heme-containing enzyme. The binding of a ligand (like an azole inhibitor) to the heme iron in the active site of Cyp51 induces a characteristic change in the enzyme's absorbance spectrum (a Type II spectral shift). The magnitude of this spectral shift is proportional to the amount of inhibitor-bound enzyme. By titrating the enzyme with increasing concentrations of the inhibitor, a saturation curve can be generated to determine the dissociation constant (Kd).

Materials:

  • Purified Cyp51 enzyme

  • Buffer solution

  • Ketoconazole (or other inhibitors)

  • Dual-beam spectrophotometer

Procedure:

  • A solution of purified Cyp51 enzyme in a suitable buffer is prepared and divided equally between two cuvettes (sample and reference).

  • A baseline absorbance spectrum is recorded.

  • Small aliquots of the inhibitor solution are added stepwise to the sample cuvette, while an equal volume of solvent is added to the reference cuvette.

  • After each addition, the absorbance spectrum is recorded.

  • The difference in absorbance between the peak and trough of the spectral shift is plotted against the inhibitor concentration.

  • The resulting data is fitted to a binding isotherm equation (e.g., the Morrison equation) to calculate the Kd value.

Mandatory Visualization

Ergosterol Biosynthesis Pathway and Cyp51 Inhibition

The following diagram illustrates the central role of Cyp51 in the ergosterol biosynthesis pathway and the mechanism of its inhibition by azole antifungals like ketoconazole.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Cyp51 Inhibition cluster_pathway Ergosterol Biosynthesis cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Intermediate 14-demethylated intermediate Lanosterol->Intermediate Cyp51 (Sterol 14α-demethylase) Toxic_sterol_accumulation Toxic 14α-methylated sterol accumulation Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Ergosterol_depletion Ergosterol depletion Ketoconazole Ketoconazole Cyp51 (Sterol 14α-demethylase) Cyp51 (Sterol 14α-demethylase) Ketoconazole->Cyp51 (Sterol 14α-demethylase) Inhibition Membrane_disruption Fungal cell membrane disruption Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Growth_inhibition Fungal growth inhibition Membrane_disruption->Growth_inhibition

Caption: Inhibition of Cyp51 by ketoconazole blocks ergosterol synthesis.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of a Cyp51 inhibitor.

IC50_Workflow Experimental Workflow for IC50 Determination of Cyp51 Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare reaction mix: - Purified Cyp51 - CPR - Phospholipids - Buffer a1 Add reaction mix, substrate, and inhibitor to tubes p1->a1 p2 Prepare substrate solution (Lanosterol) p2->a1 p3 Prepare serial dilutions of inhibitor (Ketoconazole) p3->a1 a2 Initiate reaction with NADPH a1->a2 a3 Incubate at 37°C a2->a3 a4 Stop reaction and extract sterols a3->a4 d1 Quantify product formation (HPLC or GC-MS) a4->d1 d2 Calculate % inhibition for each inhibitor concentration d1->d2 d3 Plot % inhibition vs. log(inhibitor concentration) d2->d3 d4 Determine IC50 value d3->d4 Logical_Relationship Logical Relationship of Key Experimental Parameters cluster_inputs Experimental Inputs cluster_outputs Experimental Outputs cluster_interpretation Interpretation Enzyme Cyp51 Enzyme (Source, Concentration) IC50 IC50 (Potency) Enzyme->IC50 Kd Kd (Binding Affinity) Enzyme->Kd Inhibitor Inhibitor (e.g., Ketoconazole) (Concentration) Inhibitor->IC50 Inhibitor->Kd Substrate Substrate (e.g., Lanosterol) (Concentration) Substrate->IC50 Assay Assay Conditions (Temperature, Time, pH) Assay->IC50 Selectivity Selectivity (e.g., Fungal vs. Human) IC50->Selectivity Reproducibility Reproducibility IC50->Reproducibility Kd->Selectivity Kd->Reproducibility

References

A Comparative Guide to the Bioactivity of Cyp51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bioactivity of common Cyp51 inhibitors, focusing on their efficacy against fungal and human forms of the enzyme. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in antifungal drug discovery.

Introduction to Cyp51

Cytochrome P450 51 (Cyp51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols. In fungi, it is essential for the production of ergosterol (B1671047), a vital component of the fungal cell membrane. In humans, Cyp51 is involved in the cholesterol biosynthesis pathway.[1] This difference makes Cyp51 an attractive target for the development of antifungal drugs. Azole antifungals, a major class of Cyp51 inhibitors, work by binding to the heme iron in the enzyme's active site, thereby disrupting sterol production and inhibiting fungal growth.[2] However, the potential for these inhibitors to also affect human Cyp51 necessitates a thorough evaluation of their selectivity.

Comparative Bioactivity of Cyp51 Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of several common azole antifungals against Candida albicans Cyp51 (cCYP51) and human Cyp51 (hCYP51). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of hCYP51 IC50 to cCYP51 IC50, provides a measure of the drug's specificity for the fungal enzyme.

InhibitorC. albicans CYP51 IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index (hCYP51/cCYP51)
Ketoconazole 0.008[3]≥ 30[4]> 3750
Itraconazole 0.0076[3]≥ 30[4]> 3947
Fluconazole 0.4 - 0.6[5]≥ 30[4]> 50
Miconazole 0.039 - 0.30 (range for antimycotics)[4]0.057[4]~ 0.19 - 1.46

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of Cyp51 inhibitory activity is typically performed using an in vitro enzyme assay. The following is a generalized protocol based on common methodologies.

In Vitro Cyp51 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Cyp51.

Materials:

  • Recombinant human Cyp51 (hCYP51) and Candida albicans Cyp51 (cCYP51)

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test inhibitors

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • LC-MS/MS system for analysis

Procedure:

  • A reaction mixture is prepared containing the recombinant Cyp51 enzyme, cytochrome P450 reductase, and the test inhibitor at various concentrations.

  • The substrate, lanosterol, is added to the mixture.

  • The enzymatic reaction is initiated by the addition of NADPH.

  • The reaction is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[1]

  • The reaction is stopped, and the product, follicular fluid-meiosis activating steroid (FF-MAS), is extracted.[4]

  • The amount of FF-MAS produced is quantified using LC-MS/MS.[4]

  • The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Cyp51 Signaling Pathway in Sterol Biosynthesis

The following diagram illustrates the role of Cyp51 in the sterol biosynthesis pathway in both fungi and humans.

Cyp51_Pathway cluster_fungi Fungal Cell (e.g., Candida albicans) cluster_human Human Cell AcetylCoA_F Acetyl-CoA Squalene_F Squalene AcetylCoA_F->Squalene_F Lanosterol_F Lanosterol Squalene_F->Lanosterol_F Cyp51_F Cyp51 (Erg11) Lanosterol_F->Cyp51_F Ergosterol Ergosterol Membrane_F Fungal Cell Membrane Integrity Ergosterol->Membrane_F Cyp51_F->Ergosterol Azoles Azole Antifungals Azoles->Cyp51_F Inhibition AcetylCoA_H Acetyl-CoA Squalene_H Squalene AcetylCoA_H->Squalene_H Lanosterol_H Lanosterol Squalene_H->Lanosterol_H Cyp51_H Cyp51 Lanosterol_H->Cyp51_H Cholesterol Cholesterol Membrane_H Human Cell Membrane Function Cholesterol->Membrane_H Cyp51_H->Cholesterol

Caption: Role of Cyp51 in fungal ergosterol and human cholesterol biosynthesis.

Experimental Workflow for In Vitro Cyp51 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a Cyp51 inhibitor.

Experimental_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Enzyme, Reductase, Inhibitor) Start->Prepare_Mixture Add_Substrate Add Substrate (Lanosterol) Prepare_Mixture->Add_Substrate Initiate_Reaction Initiate Reaction (Add NADPH) Add_Substrate->Initiate_Reaction Incubate Incubate (e.g., 37°C, 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Extract_Product Extract Product (FF-MAS) Stop_Reaction->Extract_Product Analyze LC-MS/MS Analysis Extract_Product->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Efficacy of a Novel Cyp51 Inhibitor: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Cyp51-IN-17" is not available in the public domain. Therefore, this guide utilizes VT-1598 (Oteseconazole), a well-documented, potent, and selective fungal Cyp51 inhibitor, as a representative advanced therapeutic candidate. It is compared with Fluconazole, a first-generation azole, to provide a clear benchmark for efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Cyp51 as an Antifungal Target

Sterol 14α-demethylase, encoded by the ERG11 gene and commonly known as Cyp51, is a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Inhibition of Cyp51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition. This makes Cyp51 a prime target for the development of antifungal drugs. Azoles, the largest class of antifungal agents, function by inhibiting this key enzyme. This guide compares the efficacy of VT-1598, a next-generation tetrazole-based Cyp51 inhibitor, against the widely-used triazole, Fluconazole.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The data below summarizes the MIC values for VT-1598 and Fluconazole against a large panel of clinical isolates of Candida auris, an emerging multidrug-resistant fungal pathogen.[1][2]

Antifungal AgentNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
VT-1598 (Oteseconazole) 1000.03 - 80.250.25
Fluconazole 400≥32 (for 94% of isolates)128256

Data for VT-1598 is from a study evaluating 100 clinical isolates of C. auris.[1][2] Data for Fluconazole is from a surveillance study of 400 C. auris isolates, where a vast majority showed high resistance.[3] MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the isolates, respectively.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

The in vivo efficacy of VT-1598 and Fluconazole was evaluated in a neutropenic murine model of disseminated candidiasis caused by Candida auris. This model is a standard for assessing the therapeutic potential of antifungal candidates in a whole-organism system that simulates an infection in an immunocompromised host.

Treatment Group (Dose)Median Survival (Days)Kidney Fungal Burden (log₁₀ CFU/g) on Day 8Brain Fungal Burden (log₁₀ CFU/g) on Day 8
Vehicle Control 57.26Not Reported
VT-1598 (5 mg/kg/day) 7Not Significantly ReducedNot Significantly Reduced
VT-1598 (15 mg/kg/day) 155.40 (Significant Reduction)Significantly Reduced
VT-1598 (50 mg/kg/day) >213.67 (Significant Reduction)Significantly Reduced
Fluconazole (20 mg/kg/day) No significant improvementNo significant reductionNo significant reduction

Data is derived from a study using a neutropenic murine model of invasive candidiasis with a fluconazole-resistant C. auris strain. Fungal burden reductions for the 15 and 50 mg/kg VT-1598 groups were statistically significant compared to the vehicle control.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentrations (MICs) were determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A2/S4 for yeast.

  • Inoculum Preparation: Candida auris isolates are grown on Sabouraud dextrose agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agents (VT-1598 and Fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.

In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis

This protocol outlines the key steps for evaluating the in vivo efficacy of antifungal agents against Candida auris.

  • Animal Model: Female BALB/c mice (4-6 weeks old) are typically used for this model.

  • Immunosuppression: To mimic the condition of immunocompromised patients, mice are rendered neutropenic. This is commonly achieved by administering cyclophosphamide (B585) (e.g., 150 mg/kg) intraperitoneally on days -4 and -1 before infection and again on day +3 post-infection.

  • Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a suspension of C. auris (e.g., 1 x 10⁷ CFU/mouse) in sterile saline.

  • Treatment: Treatment begins 24 hours post-infection. VT-1598 and Fluconazole are administered orally once daily for 7 days. A control group receives the vehicle solution.

  • Efficacy Endpoints:

    • Survival: A cohort of mice is monitored for survival for a period of up to 21 days post-infection.

    • Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., day 8, after the treatment course is complete). Kidneys and brains are aseptically removed, homogenized, and plated on Sabouraud dextrose agar. The number of colony-forming units (CFU) is counted after incubation to determine the fungal load per gram of tissue.

Visualizing the Pathway and Process

G Ergosterol Biosynthesis Pathway and Cyp51 Inhibition cluster_pathway Fungal Cell cluster_inhibition Mechanism of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 14-demethylated intermediates Lanosterol->Intermediates Cyp51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Membrane Inhibitor Cyp51 Inhibitor (e.g., VT-1598, Fluconazole) Cyp51_target Cyp51 Enzyme Inhibitor->Cyp51_target Binds and Inhibits

Caption: Mechanism of Cyp51 inhibitors in the ergosterol biosynthesis pathway.

G Experimental Workflow: In Vitro and In Vivo Efficacy cluster_invitro In Vitro MIC Assay cluster_invivo In Vivo Murine Model prep_fungi Prepare Fungal Inoculum (C. auris) inoculate Inoculate Microplate prep_fungi->inoculate prep_drug_vitro Serial Dilution of Antifungal Drug prep_drug_vitro->inoculate incubate_vitro Incubate 24h at 35°C inoculate->incubate_vitro read_mic Read MIC (≥50% Growth Inhibition) incubate_vitro->read_mic immuno Immunosuppress Mice (Cyclophosphamide) infect Intravenous Infection with C. auris immuno->infect treat Initiate Treatment (Oral, 7 days) infect->treat monitor Monitor Survival (21 days) & Assess Fungal Burden (Day 8) treat->monitor

References

Safety Operating Guide

Navigating the Disposal of Cyp51-IN-17: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. For novel compounds such as Cyp51-IN-17, a specific inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a lack of explicit disposal protocols necessitates a cautious approach grounded in established best practices for chemical waste management. This guide provides essential safety and logistical information, including a detailed operational and disposal plan, to support researchers, scientists, and drug development professionals in handling this and similar research chemicals.

Pre-Disposal and Waste Minimization

Before commencing any experiment that will generate waste, a comprehensive disposal plan should be established. A core principle of sustainable laboratory practice is the minimization of waste generation. Consider the following strategies:

  • Source Reduction: Order only the quantity of this compound required for your experiments to prevent surplus.

  • Inventory Management: Maintain a meticulous inventory of the chemical, including dates of receipt and opening.

  • Experimental Design: When feasible, reduce the scale of experiments to minimize the volume of waste produced.

Personal Protective Equipment (PPE)

When handling this compound in its pure form, in solution, or as waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Hand Protection Nitrile gloves are recommended. Ensure compatibility with the solvents being used.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.
Respiratory Protection If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office.

Waste Segregation and Disposal Plan

Proper segregation of waste is crucial to prevent dangerous reactions and ensure compliant disposal.[1][2] The following table outlines the recommended disposal streams for waste generated during experiments with this compound.

Waste StreamDescriptionDisposal Container
Solid Hazardous Waste Unused solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., pipette tips, tubes).[3]"Solid Hazardous Waste" container
Non-Halogenated Solvent Waste Solutions of this compound in non-halogenated solvents (e.g., DMSO, ethanol (B145695), acetone).[3] Many institutions require the separation of halogenated and non-halogenated solvent waste for disposal.[3]"Non-Halogenated Solvent Waste" container
Aqueous Hazardous Waste Aqueous solutions containing this compound, such as cell culture media. Do not dispose of aqueous solutions containing this compound down the drain."Aqueous Hazardous Waste" container
Sharps Waste Needles, syringes, or other sharps contaminated with this compound.Designated sharps container for chemical contamination.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and any associated hazards. Containers should be kept closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area (SAA) with secondary containment to prevent spills.

Step-by-Step Disposal Protocol

  • Identify and Classify Waste: Determine the type of waste being generated (solid, non-halogenated solvent, aqueous, or sharps) based on the experimental protocol.

  • Segregate Waste: At the point of generation, place the waste into the appropriate, clearly labeled hazardous waste container. Avoid mixing incompatible waste streams.

  • Container Management: Ensure waste containers are in good condition, compatible with the waste they hold, and are kept securely closed when not in use.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources.

  • Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to institutional policy. After thorough rinsing, deface the label and dispose of the container as regular trash.

  • Arrange for Professional Disposal: When waste containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of this compound waste down the sink or in the regular trash.

Experimental Workflow and Disposal Logic

The following diagram illustrates the logical flow of operations from experimental setup to the final disposal of waste generated from working with this compound.

This compound Experimental Workflow and Waste Disposal cluster_experiment Experimental Phase cluster_disposal Disposal Phase start Start Experiment with this compound prep Prepare Solutions and Conduct Assay start->prep waste_gen Waste Generation prep->waste_gen segregate Segregate Waste at Point of Generation waste_gen->segregate solid Solid Waste (Tips, Gloves, Solid Compound) segregate->solid liquid_non_halo Non-Halogenated Liquid Waste (e.g., in DMSO) segregate->liquid_non_halo liquid_aq Aqueous Waste (e.g., Media) segregate->liquid_aq sharps Contaminated Sharps segregate->sharps collect_solid Collect in 'Solid Hazardous Waste' Container solid->collect_solid collect_non_halo Collect in 'Non-Halogenated Solvent Waste' Container liquid_non_halo->collect_non_halo collect_aq Collect in 'Aqueous Hazardous Waste' Container liquid_aq->collect_aq collect_sharps Collect in Sharps Container sharps->collect_sharps store Store in Satellite Accumulation Area collect_solid->store collect_non_halo->store collect_aq->store collect_sharps->store ehs_pickup Contact EHS for Professional Disposal store->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with handling novel chemical compounds and ensure compliance with safety and environmental regulations. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Essential Safety and Operational Guide for Handling Cyp51-IN-17

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cyp51-IN-17 is readily available. The following guidance is based on best practices for handling novel chemical compounds of unknown toxicity in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.

Personal Protective Equipment (PPE)

When handling this compound, whether in solid form or in solution, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended. Ensure compatibility with the solvents being used.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]To protect eyes from splashes and aerosols.
Body Protection A standard laboratory coat.[1] Disposable gowns made of polyethylene-coated polypropylene (B1209903) may offer better protection.[2]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood.[1][3]To prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

ProcedureGuideline
Receiving Upon receipt, inspect the container for any damage or leaks. Log the chemical into your inventory system, noting the date of receipt.
Handling All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust and aerosol formation.[3] Avoid contact with skin and eyes.[3]
Storage Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[1] Keep the container tightly closed.
Spill Cleanup In case of a spill, evacuate non-essential personnel. Use appropriate PPE, and clean the spill using a damp cloth or a filtered vacuum for dry solids to avoid dust generation.[4] Place waste in a sealed, appropriately labeled container for disposal.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid Waste Unused solid this compound and contaminated items (e.g., pipette tips, microcentrifuge tubes) should be collected in a designated "Solid Hazardous Waste" container.[1]
Liquid Waste Liquid waste, such as solutions of this compound in solvents (e.g., DMSO), should be collected in a designated "Liquid Hazardous Waste" container. Segregate waste based on whether the solvent is halogenated or non-halogenated.[1] Do not dispose of aqueous solutions containing this compound down the drain.[1]
Sharps Waste Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.[1]
Empty Containers Empty containers should be managed as hazardous waste unless properly decontaminated by rinsing three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[1] The rinsate should be collected as hazardous waste.[1]

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste.[1]

Experimental Protocols

The following is a generalized protocol for an in vitro assay involving a CYP51 enzyme, based on studies of Aspergillus fumigatus CYP51.[5] This should be adapted based on the specific goals of your experiment.

CYP51 Reconstitution Assay for Azole Inhibition Screening [5]

  • Preparation of Reaction Mixture:

    • In a suitable reaction vessel, combine the following components:

      • 0.5 µM CYP51 enzyme (in membrane preparation)

      • 1 µM Cytochrome P450 Reductase (CPR)

      • Substrate (e.g., eburicol)

      • Buffer solution

    • For assays with purified CYP51 protein, include a lipid component like DLPC.[5]

  • Incubation:

    • Pre-incubate the reaction mixture at 37°C for 10 minutes.[5]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 4 mM β-NADPHNa₄.[5]

  • Reaction Time:

    • Incubate the reaction with shaking at 37°C. The duration will vary depending on the specific CYP51 enzyme and conditions (e.g., 4 minutes for H. sapiens CYP51, 15-60 minutes for A. fumigatus CYP51).[5]

  • Extraction of Metabolites:

    • Stop the reaction and extract the sterol metabolites using an organic solvent such as ethyl acetate.[5]

  • Derivatization and Analysis:

    • Derivatize the extracted metabolites with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide.[5]

    • Analyze the derivatized products by gas chromatography-mass spectrometry (GC-MS).[5]

  • Inhibition Studies (IC₅₀ Determination):

    • To determine the 50% inhibitory concentration (IC₅₀) of an azole compound, perform the assay with varying concentrations of the inhibitor.

    • Compare the results to a control without the inhibitor to calculate the IC₅₀ value.

Visualizations

Experimental_Workflow_for_Handling_Cyp51_IN_17 cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receiving Receiving & Inventory ppe Don PPE receiving->ppe Proceed to handling weighing Weighing in Fume Hood ppe->weighing dissolving Dissolving in Solvent weighing->dissolving assay In Vitro Assay dissolving->assay analysis Data Analysis assay->analysis decontamination Decontaminate Workspace assay->decontamination Post-experiment waste_segregation Segregate Waste decontamination->waste_segregation disposal Hazardous Waste Disposal waste_segregation->disposal remove_ppe Doff PPE disposal->remove_ppe

Caption: Experimental workflow for handling this compound.

CYP51_Signaling_Pathway cluster_pathway Sterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Product 14α-demethylated sterols CYP51->Product Catalyzes Ergosterol Ergosterol (in fungi) Cholesterol (in mammals) Product->Ergosterol Further steps Cyp51_IN_17 This compound (Azole Inhibitor) Cyp51_IN_17->CYP51 Inhibits

Caption: Role of CYP51 in the sterol biosynthesis pathway and its inhibition.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.